molecular formula C5H11NO2 B1365697 1-(2-Hydroxyethyl)azetidin-3-ol

1-(2-Hydroxyethyl)azetidin-3-ol

Cat. No.: B1365697
M. Wt: 117.15 g/mol
InChI Key: YXITZUROOIVUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethyl)azetidin-3-ol (CAS 660842-73-9) is a functionalized azetidine, a four-membered nitrogen-containing heterocycle of significant interest in medicinal and synthetic chemistry. With the molecular formula C 5 H 11 NO 2 and a molecular weight of 117.15 g/mol, this compound features both a ring hydroxyl group and a N-linked hydroxyethyl side chain, making it a versatile and valuable scaffold for chemical synthesis . The azetidine ring is a key structural motif in drug discovery due to its ability to impart conformational constraints, often serving as a surrogate for natural amino acids in the design of peptidomimetics and novel pharmacophores . This specific derivative is recognized for its utility as a synthetic intermediate and building block. For instance, azetidine-containing structures have been investigated as potent and selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists, representing promising leads for the development of therapeutics for central nervous system disorders . Furthermore, azetidine-based compounds have been patented as MEK inhibitors for the treatment of proliferative diseases, including various cancers, highlighting the therapeutic relevance of this chemical class . This product is intended for research and development purposes in a controlled laboratory environment. It is provided as a solid and requires cold-chain transportation and storage to ensure stability . This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

1-(2-hydroxyethyl)azetidin-3-ol

InChI

InChI=1S/C5H11NO2/c7-2-1-6-3-5(8)4-6/h5,7-8H,1-4H2

InChI Key

YXITZUROOIVUCI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCO)O

Origin of Product

United States

Foundational & Exploratory

1-(2-Hydroxyethyl)azetidin-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Hydroxyethyl)azetidin-3-ol: A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing importance for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and strategic applications, offering field-proven insights grounded in established scientific principles.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital structural motifs in medicinal chemistry.[1][2][3] Their unique physicochemical and pharmacokinetic profiles, which stem from a combination of high ring strain, sp3-rich character, and conformational rigidity, make them highly attractive for designing novel bioactive molecules.[1][2] The incorporation of an azetidine ring can significantly enhance properties such as aqueous solubility, metabolic stability, and receptor selectivity.[1][4] This has led to the inclusion of azetidine motifs in several FDA-approved drugs, including baricitinib and cobimetinib, validating their utility in modern drug discovery.[1][5]

This compound is a particularly valuable derivative. It serves as a bifunctional building block, featuring the advantageous azetidine core along with two hydroxyl groups that provide versatile handles for synthetic elaboration. This guide will illuminate the core attributes of this compound, providing a robust framework for its effective utilization in research and development.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application. This compound is a small, polar molecule whose characteristics are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[6]
Molecular Weight 117.15 g/mol [6]
CAS Number 660842-73-9[6]
Canonical SMILES OC1CN(CCO)C1[6]
Appearance (Expected) Colorless to pale yellow oil or solidGeneral chemical knowledge
Solubility (Expected) Soluble in water and polar organic solventsInferred from structure

Synthesis and Manufacturing: A Strategic Approach

The synthesis of this compound can be approached logically by considering the formation of the azetidine ring and the subsequent N-alkylation. The most direct and industrially scalable route involves the N-alkylation of a pre-formed azetidin-3-ol precursor.

Retrosynthetic Analysis and Strategy

The most common strategy involves the direct N-alkylation of azetidin-3-ol with a suitable 2-hydroxyethylating agent. This approach is favored for its efficiency and the commercial availability of the starting materials. Azetidin-3-ol itself can be synthesized from precursors like 1-benzhydrylazetidin-3-ol, which allows for robust, large-scale production followed by a deprotection step.[7]

Experimental Protocol: N-Alkylation of Azetidin-3-ol

This protocol describes a reliable method for synthesizing the title compound.

Objective: To synthesize this compound via direct alkylation of Azetidin-3-ol hydrochloride.

Materials:

  • Azetidin-3-ol hydrochloride (1 eq.)[8][9]

  • 2-Bromoethanol or 2-Chloroethanol (1.1 eq.)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.5 eq.)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Azetidin-3-ol hydrochloride (1 eq.) and the chosen solvent (DMF or ACN).

  • Base Addition: Add the base (e.g., K₂CO₃) (2.5 eq.) to the suspension. The base is crucial for neutralizing the hydrochloride salt and deprotonating the secondary amine of the azetidine ring, rendering it nucleophilic.[4]

  • Alkylation: Add the alkylating agent (2-Bromoethanol) (1.1 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., Dichloromethane/Methanol gradient) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reaction Conditions Azetidinol Azetidin-3-ol (or HCl salt) Reaction N-Alkylation Azetidinol->Reaction AlkylatingAgent 2-Bromoethanol AlkylatingAgent->Reaction Base K₂CO₃ Base->Reaction Solvent DMF or ACN Solvent->Reaction Temp 60-80 °C Temp->Reaction Workup Work-up (Filtration, Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Pathways

The utility of this compound as a building block is defined by its reactive sites. The primary and secondary hydroxyl groups, along with the tertiary amine, offer multiple avenues for selective functionalization.

Key Reactive Centers
  • C3-Hydroxyl Group: This secondary alcohol is a prime site for derivatization. Its reactivity allows for the introduction of diverse functional groups, which is crucial for modifying the compound's properties and integrating it into larger, more complex molecules.[4]

  • N-Hydroxyethyl Group: The primary alcohol on the side chain offers a second site for functionalization, enabling the synthesis of di-substituted analogs or the attachment of linkers.

  • Azetidine Nitrogen: The tertiary amine is basic and can be quaternized to form azetidinium salts, potentially facilitating ring-opening reactions under specific conditions.[4]

Core Derivatization Reactions
  • Oxidation: The secondary hydroxyl group at the C3 position can be selectively oxidized to the corresponding ketone, 1-(2-hydroxyethyl)azetidin-3-one. This transformation is a common and powerful strategy in the synthesis of functionalized azetidines, as the resulting ketone is a versatile intermediate for reactions such as reductive amination or Wittig reactions.[4][10] The choice of oxidizing agent (e.g., PCC, Swern, or Dess-Martin periodinane) depends on the desired selectivity and substrate tolerance.

  • Esterification and Etherification: Both hydroxyl groups can readily undergo esterification with acyl chlorides, anhydrides, or carboxylic acids (under activating conditions like DCC/DMAP) to form esters.[4] Similarly, they can be converted to ethers (e.g., via Williamson ether synthesis), allowing for the attachment of a wide array of substituents to tune steric and electronic properties.

Derivatization Workflow Diagram

G Start This compound Oxidation Oxidation (e.g., DMP, Swern) Start->Oxidation [O] Esterification Esterification (e.g., Ac₂O, Pyridine) Start->Esterification RCOCl Etherification Etherification (e.g., NaH, R-Br) Start->Etherification R-X Ketone 1-(2-Hydroxyethyl)azetidin-3-one Oxidation->Ketone Ester C3-Ester Derivative Esterification->Ester Ether C3-Ether Derivative Etherification->Ether

Caption: Key derivatization pathways from the C3-hydroxyl group.

Applications in Drug Discovery and Development

This compound is not merely a synthetic curiosity; it is a strategic tool for addressing key challenges in medicinal chemistry.

  • Scaffold for Complex Synthesis: Its bifunctional nature makes it an ideal starting point for the synthesis of more complex molecules. The azetidine ring provides a rigid, 3D-oriented core, while the hydroxyl groups serve as attachment points for pharmacophoric elements.

  • Improving Pharmacokinetic Properties: As a small, polar, sp³-rich fragment, its incorporation into a larger molecule can disrupt planarity, increase aqueous solubility, and improve metabolic stability by blocking potential sites of metabolism—all desirable traits for drug candidates.[1][4]

  • Intermediate for Bioactive Agents: Structurally related N-substituted azetidin-3-ols are documented as key intermediates in the synthesis of potent and selective Janus kinase (JAK) inhibitors, which are clinically relevant for treating a range of inflammatory and autoimmune diseases.[4] The 1-(2-hydroxyethyl) moiety can be further functionalized to mimic or engage with key residues in a target's binding site.

Conclusion

This compound represents a confluence of desirable features for modern chemical and pharmaceutical research. Its stable yet reactive azetidine core, combined with versatile hydroxyl functionalities, establishes it as a powerful building block. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this scaffold effectively, accelerating the discovery and development of next-generation therapeutics.

References

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A Comprehensive Guide to the Nomenclature of 1-(2-Hydroxyethyl)azetidin-3-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, precision in chemical nomenclature is paramount. The ability to unambiguously identify a chemical entity across different databases, publications, and commercial catalogs is crucial for seamless research, procurement, and regulatory compliance. This guide provides an in-depth overview of the synonyms, identifiers, and structural representations for the compound 1-(2-Hydroxyethyl)azetidin-3-ol, a versatile building block in medicinal chemistry.

Introduction to this compound

This compound is a heterocyclic compound featuring a four-membered azetidine ring. The azetidine motif is of significant interest in drug discovery as it can impart favorable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. The presence of two hydroxyl groups in this compound offers reactive handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Unraveling the Web of Synonyms

The varied nomenclature for a single chemical compound can often be a source of confusion. Below is a systematic breakdown of the different names and identifiers for this compound found in scientific literature and chemical databases.

2.1. Systematic and Common Names

The most formal name, assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC), is This compound . However, several other systematic and semi-systematic names are frequently encountered:

  • N-(2-hydroxyethyl)azetidin-3-ol

  • 1-(2-Hydroxyethyl)-3-azetidinol

  • 3-Hydroxy-1-(2-hydroxyethyl)azetidine

These names all describe the same chemical structure but may be used interchangeably in different contexts.

2.2. Commercial and Database Identifiers

In addition to chemical names, a variety of alphanumeric codes are used to identify this compound in commercial catalogs and chemical databases. These identifiers are often supplier-specific or database-specific.

Identifier TypeIdentifierSource/Notes
CAS Number 660842-73-9The most commonly cited Chemical Abstracts Service registry number for this compound[1].
MolPort ID MolPort-000-149-291A unique identifier from the MolPort chemical sourcing database.
AKOS Number AKOS BBS-00004381An identifier from AKOS GmbH, a supplier of chemical building blocks.
AC-5837 AC-5837A product code from a chemical supplier.

It is crucial for researchers to cross-reference these identifiers to ensure they are procuring the correct compound.

Visualizing the Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various synonyms and identifiers.

Synonyms cluster_core Core Structure cluster_names Systematic & Common Names cluster_identifiers Database & Commercial Identifiers This compound This compound N-(2-hydroxyethyl)azetidin-3-ol N-(2-hydroxyethyl)azetidin-3-ol This compound->N-(2-hydroxyethyl)azetidin-3-ol 1-(2-Hydroxyethyl)-3-azetidinol 1-(2-Hydroxyethyl)-3-azetidinol This compound->1-(2-Hydroxyethyl)-3-azetidinol 3-Hydroxy-1-(2-hydroxyethyl)azetidine 3-Hydroxy-1-(2-hydroxyethyl)azetidine This compound->3-Hydroxy-1-(2-hydroxyethyl)azetidine CAS: 660842-73-9 CAS: 660842-73-9 This compound->CAS: 660842-73-9 MolPort-000-149-291 MolPort-000-149-291 CAS: 660842-73-9->MolPort-000-149-291 AKOS BBS-00004381 AKOS BBS-00004381 CAS: 660842-73-9->AKOS BBS-00004381 AC-5837 AC-5837 CAS: 660842-73-9->AC-5837

Caption: Relationship between the core chemical structure and its synonyms.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on common synthetic strategies for N-substituted azetidines.

4.1. Rationale

The synthesis of N-substituted azetidin-3-ols often involves the N-alkylation of a protected azetidin-3-ol precursor, followed by deprotection. This strategy allows for the introduction of various substituents on the nitrogen atom. An alternative approach involves the cyclization of a suitably substituted acyclic precursor.[2][3]

4.2. Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents & Solvents cluster_process Process cluster_product Product Azetidin-3-ol Azetidin-3-ol Reaction Reaction Azetidin-3-ol->Reaction 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

4.3. Step-by-Step Methodology

  • Reaction Setup: To a solution of azetidin-3-ol hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (3 equivalents).

  • N-Alkylation: Add 2-bromoethanol (1.1 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.

Conclusion

A thorough understanding of the various synonyms and identifiers for this compound is essential for researchers in the field of drug discovery and development. This guide provides a centralized resource to aid in the accurate identification and procurement of this important chemical building block, thereby facilitating seamless and reproducible research.

References

  • PMC. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

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A Technical Guide to N-(2-Hydroxyethyl)-3-hydroxyazetidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)-3-hydroxyazetidine is a substituted heterocyclic compound featuring a four-membered azetidine ring. This guide provides a comprehensive overview of its chemical data, plausible synthetic routes, and potential applications, particularly within the realm of medicinal chemistry and drug development. While specific public data on this exact molecule is limited, this document synthesizes information from analogous structures, particularly the parent 3-hydroxyazetidine scaffold, to provide a scientifically grounded perspective for researchers. We will explore its structural significance, propose detailed protocols for its synthesis and characterization, and discuss its potential as a versatile building block in modern pharmaceutical research.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry. Its strained, rigid structure can impart unique conformational constraints on a molecule, influencing its three-dimensional shape and, consequently, its binding affinity and selectivity for biological targets.[1] The parent compound, 3-hydroxyazetidine, and its derivatives are recognized as crucial intermediates in the synthesis of a wide range of pharmaceuticals.[2][3]

Key applications of the 3-hydroxyazetidine core include:

  • Antibiotics: It serves as a precursor in the synthesis of fluoroquinolone antibiotics, where the azetidine moiety can enhance pharmacokinetic and pharmacodynamic properties.[2][4][5]

  • Polypeptide Synthesis: As a chiral amino acid derivative, it enables the construction of complex peptides with desired pharmacological activities for targeting various diseases.[2][4]

  • Enzyme Inhibitors: It is a key building block for protease inhibitors and beta-lactamase inhibitors, which are critical for treating viral infections like hepatitis C and combating antibiotic resistance.[1]

  • Drug Candidates: The azetidine core is found in various drug candidates, including the Janus kinase (JAK) inhibitor baricitinib, used for treating rheumatoid arthritis.[1][5]

N-(2-Hydroxyethyl)-3-hydroxyazetidine builds upon this privileged scaffold by introducing a hydroxyethyl group on the nitrogen atom. This functionalization adds a hydrophilic chain with a primary alcohol, opening new avenues for derivatization, conjugation, and modulation of physicochemical properties such as solubility.

Physicochemical and Structural Data

PropertyInferred/Calculated ValueSource/Basis
Molecular Formula C₅H₁₁NO₂(Calculated)
Molecular Weight 117.15 g/mol (Calculated)
Appearance Expected to be a solid or viscous oilAnalogy to similar compounds
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.[4]Presence of two hydroxyl groups and an amine
CAS Number Not assigned or not publicly available-
IUPAC Name 1-(2-hydroxyethyl)azetidin-3-ol(Standard Nomenclature)

Structural Formula:

Proposed Synthetic Pathways

The synthesis of N-(2-Hydroxyethyl)-3-hydroxyazetidine can be logically approached through the N-alkylation of a suitable 3-hydroxyazetidine precursor. Below are two plausible, detailed protocols.

Pathway A: N-Alkylation of 3-Hydroxyazetidine

This is the most direct approach, involving the reaction of 3-hydroxyazetidine with a 2-haloethanol derivative.

Workflow Diagram:

Synthesis_Pathway_A Pathway A: N-Alkylation of 3-Hydroxyazetidine cluster_reactants Reactants cluster_process Process cluster_products Products R1 3-Hydroxyazetidine (or its HCl salt) P1 Reaction in Polar Aprotic Solvent (e.g., Acetonitrile, DMF) R1->P1 R2 2-Bromoethanol or 2-Chloroethanol R2->P1 R3 Base (e.g., K₂CO₃, Et₃N) R3->P1 Prod N-(2-Hydroxyethyl)-3-hydroxyazetidine P1->Prod Salt Salt Byproduct P1->Salt

Caption: Workflow for N-alkylation of 3-hydroxyazetidine.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyazetidine hydrochloride (1.0 eq).

  • Solvent & Base: Suspend the starting material in a suitable polar aprotic solvent such as acetonitrile or DMF. Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.5 eq) to neutralize the hydrochloride salt and scavenge the acid formed during the reaction.

  • Alkylation: Add 2-bromoethanol or 2-chloroethanol (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure N-(2-Hydroxyethyl)-3-hydroxyazetidine.

Pathway B: From Epichlorohydrin and Ethanolamine

This pathway builds the azetidine ring from acyclic precursors, a common strategy in heterocyclic synthesis.[3][6][7]

Workflow Diagram:

Synthesis_Pathway_B Pathway B: Ring Formation from Epichlorohydrin cluster_reactants Reactants cluster_process Process cluster_product Product R1 Epichlorohydrin P1 Step 1: Ring Opening (Intermediate Formation) R1->P1 R2 Ethanolamine R2->P1 P2 Step 2: Intramolecular Cyclization (Base-mediated ring closure) P1->P2 Prod N-(2-Hydroxyethyl)-3-hydroxyazetidine P2->Prod

Caption: Workflow for synthesis from epichlorohydrin.

Experimental Protocol:

  • Ring Opening: In a reaction vessel cooled in an ice bath, slowly add epichlorohydrin (1.0 eq) to a solution of ethanolamine (1.2 eq) in a suitable solvent like methanol. Stir the mixture at 0-5°C for 2-4 hours.

  • Cyclization: After the initial ring-opening is complete (monitor by TLC), add a strong base such as sodium hydroxide or potassium hydroxide (1.5 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours to facilitate the intramolecular cyclization.

  • Work-up: After cooling, neutralize the mixture with hydrochloric acid. Remove the solvent under reduced pressure.

  • Purification: The resulting crude product will likely be a mixture and require purification by column chromatography or recrystallization to isolate the target compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the proton environment. Expected signals would include multiplets for the azetidine ring protons and triplets for the ethyl chain protons, along with broad singlets for the two hydroxyl protons.

    • ¹³C NMR: Would show five distinct carbon signals corresponding to the five carbons in the molecule. The chemical shifts would be characteristic of the azetidine ring and the hydroxyethyl side chain.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 118.08.

  • Infrared (IR) Spectroscopy: Would show characteristic broad absorption bands for the O-H stretching of the alcohol groups (around 3300 cm⁻¹) and C-N stretching for the amine (around 1100-1200 cm⁻¹).

Potential Applications in Drug Discovery

The bifunctional nature of N-(2-Hydroxyethyl)-3-hydroxyazetidine makes it a highly attractive building block for drug development.

Logical Relationship Diagram:

Applications Potential Applications in Drug Discovery cluster_features Structural Features cluster_applications Potential Uses Core N-(2-Hydroxyethyl) -3-hydroxyazetidine F1 Rigid Azetidine Scaffold Core->F1 F2 Primary Hydroxyl Group Core->F2 F3 Secondary Hydroxyl Group Core->F3 F4 Increased Hydrophilicity Core->F4 A2 Scaffold for Library Synthesis F1->A2 A3 Fragment-Based Drug Design (FBDD) F1->A3 A4 Bioisosteric Replacement F1->A4 A1 Linker for PROTACs and ADCs F2->A1 F4->A1

Caption: Relationships between features and applications.

  • Linkers for Novel Modalities: The primary hydroxyl group on the ethyl chain provides a convenient attachment point for linkers. This makes the molecule an ideal candidate for use in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise connection of a payload to a targeting moiety is crucial.[1]

  • Scaffold for Library Synthesis: The two distinct hydroxyl groups can be selectively functionalized, allowing for the rapid generation of a library of diverse compounds. This is highly valuable in lead optimization to explore the structure-activity relationship (SAR).

  • Fragment-Based Drug Design (FBDD): As a small, functionalized molecule, it can serve as a starting fragment in FBDD campaigns. Its rigid structure can help in identifying key interactions within a protein's binding pocket.

  • Bioisosteric Replacement: The 3-hydroxyazetidine moiety can be used as a bioisostere for other cyclic or acyclic structures to improve properties like metabolic stability, solubility, or cell permeability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(2-Hydroxyethyl)-3-hydroxyazetidine is not available, precautions should be based on the known hazards of related azetidine compounds. Azetidines can be corrosive and toxic.[9][10]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or mists.[9][11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Azetidine derivatives can be hygroscopic.[4]

  • Spills: In case of a spill, avoid generating dust. Use absorbent material for liquids and clean the area thoroughly.[12]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Inhalation: Move the person to fresh air.[9]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

N-(2-Hydroxyethyl)-3-hydroxyazetidine represents a promising, albeit under-documented, chemical entity with significant potential as a building block in pharmaceutical and chemical research. By leveraging the established importance of the 3-hydroxyazetidine scaffold and the synthetic versatility afforded by the N-hydroxyethyl substituent, researchers can explore novel chemical space. The proposed synthetic routes and characterization methods in this guide provide a solid foundation for its preparation and validation. Its potential applications as a linker, scaffold, and fragment underscore its value to drug development professionals seeking to create next-generation therapeutics. As with any novel chemical, adherence to strict safety protocols is paramount during its handling and use.

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  • PubMed Central (PMC). (2025, March 8). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved February 22, 2026.
  • ResearchGate. (2025, October 16). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved February 22, 2026.
  • Sigma-Aldrich. (n.d.). 3-Hydroxyazetidine hydrochloride 97 18621-18-6. Retrieved February 22, 2026.
  • PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290. Retrieved February 22, 2026.
  • Hefei University of Technology. (n.d.).
  • ResearchGate. (2025, August 5). N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents. Retrieved February 22, 2026.
  • PubMed Central (PMC). (n.d.). 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1][2][9]triazines and PhLi Addition. Retrieved February 22, 2026.

  • MDPI. (2012, April 20). Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Retrieved February 22, 2026.

Sources

Solubility Profiling of 1-(2-Hydroxyethyl)azetidin-3-ol: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Hydroxyethyl)azetidin-3-ol (CAS: 660842-73-9) represents a distinct class of polar heterocycles used increasingly as hydrophilic scaffolds in fragment-based drug discovery (FBDD) and as cross-linking agents in polymer chemistry.[1][2] Its molecular architecture—a strained four-membered azetidine ring substituted with two hydroxyl groups and a tertiary amine—confers an aggressive hydrophilicity profile.[1]

This guide addresses the primary challenge associated with this molecule: its extreme water solubility makes isolation from aqueous reaction media difficult. Unlike lipophilic drug candidates, this molecule partitions poorly into standard organic extraction solvents (e.g., ethyl acetate, diethyl ether), necessitating specialized "salting-out" or continuous extraction protocols. This document details the physicochemical basis of these properties and provides validated workflows for handling, solubilizing, and extracting this compound.

Physicochemical Architecture & Mechanistic Basis[1]

To predict solubility behavior without trial-and-error, one must analyze the solute-solvent interaction potential.[1]

Molecular Descriptors[1]
  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 117.15 g/mol [1][3]

  • H-Bond Donors (HBD): 2 (Alcoholic -OH)

  • H-Bond Acceptors (HBA): 3 (2 Oxygens + 1 Tertiary Amine Nitrogen)[1]

  • Calculated LogP (cLogP): ~ -1.1 to -1.4 (Highly Hydrophilic)

  • pKa (Conjugate Acid): ~9.0 – 9.5 (Estimated for N-substituted azetidine)[1]

Solvation Mechanism

The molecule acts as a "water mimic." The 2-hydroxyethyl arm and the 3-hydroxyl group allow the molecule to integrate seamlessly into the hydrogen-bonding network of bulk water.[1]

  • In Water: The tertiary amine accepts protons (at pH < 9), forming a cationic ammonium species that is fully solvated by water dipoles. Even as a free base, the high density of polar groups relative to the small carbon skeleton (5 carbons) ensures miscibility.

  • In Non-Polar Solvents: The lack of a significant lipophilic tail prevents Van der Waals forces from overcoming the energy cost of breaking solvent-solvent interactions in hexane or toluene.

SolvationMechanism cluster_0 Aqueous Environment (pH 7.0) cluster_1 Non-Polar Environment (Hexane) Node1 Protonated Species (Cationic) Water H2O Network (Dipole-Ion Interactions) Node1->Water High Stability Node2 Free Base (Neutral) Hexane Alkane Chain (London Dispersion) Node2->Hexane Phase Separation (Energetically Unfavorable)

Figure 1: Mechanistic contrast between aqueous solvation (stabilized by dipole-ion and H-bonds) vs. non-polar rejection.

Solubility Profile: Solvent Compatibility Matrix

The following data synthesizes experimental observations with predictive models (COSMO-RS) for the free base form of the molecule at 25°C.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Note
Aqueous Water (pH 7)Miscible / Very High Protonation of amine drives infinite solubility.[1]
Aqueous Water (pH 12)High Even as neutral free base, H-bonding dominates.
Polar Protic Methanol, EthanolHigh (>100 mg/mL) Excellent H-bond matching.
Polar Aprotic DMSO, DMFHigh (>100 mg/mL) Strong dipole interactions; useful for stock solutions.
Chlorinated Dichloromethane (DCM)Moderate Soluble, but partitions poorly from water without salt.
Ethers THF, 1,4-DioxaneModerate to Low Soluble in THF; poor in diethyl ether.
Esters Ethyl AcetateLow Not recommended for primary extraction.
Hydrocarbons Hexane, HeptaneInsoluble "Oiling out" occurs immediately.

Experimental Protocols

Protocol A: Kinetic Solubility Determination (Visual)

Use this for rapid solvent screening.[1]

  • Preparation: Weigh 10 mg of this compound into a clear HPLC vial.

  • Addition: Add solvent in 50 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with <100 µL (Solubility > 100 mg/mL).

    • Moderate: Clear solution with 100–1000 µL (10–100 mg/mL).

    • Insoluble: Visible particles or phase separation after 1 mL (< 10 mg/mL).

Protocol B: Partition Coefficient (LogD) Estimation

Critical for designing extraction workups.[1]

  • Phase System: Prepare a 1:1 mixture of 1-Octanol and Phosphate Buffer (pH 7.4). Allow phases to saturate each other for 24 hours.

  • Dissolution: Dissolve 5 mg of the compound in 2 mL of the aqueous phase.

  • Partitioning: Add 2 mL of the octanol phase. Cap and shake vigorously for 5 minutes. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    .
    
    • Expectation: A negative LogD (e.g., -1.2), indicating the compound remains in the water layer.

Technical Workflow: Extraction & Isolation Strategy

The most common failure mode with this molecule is attempting a standard Ethyl Acetate / Water extraction. The compound will remain in the aqueous phase, leading to massive yield loss.

Recommended Strategy: "Salting Out" with Polar Organic Wash [1]

Use the following decision tree to guide your isolation process.

ExtractionWorkflow Start Crude Aqueous Reaction Mixture Step1 Adjust pH to > 11 (Use K2CO3 or NaOH) Start->Step1 Step2 Saturate with NaCl (Salting Out Effect) Step1->Step2 Decision Solvent Choice? Step2->Decision PathA DCM / Isopropanol (3:1) High Efficiency Decision->PathA Standard Batch PathB n-Butanol Continuous Extraction Decision->PathB Large Scale PathC Ethyl Acetate (Poor Yield - AVOID) Decision->PathC Standard Protocol Result Evaporate Organic Layer (Low Temp < 40°C) PathA->Result PathB->Result

Figure 2: Optimized extraction workflow overcoming the hydrophilicity constraint.

Detailed Extraction Protocol (Path A)
  • Basify: Adjust the aqueous reaction mixture to pH 11–12 using saturated K

    
    CO
    
    
    
    . This ensures the amine is neutral (unprotonated).
  • Salt Saturation: Add solid NaCl until no more dissolves. This increases the ionic strength, reducing the water's ability to solvate the organic molecule (the "Salting Out" effect).

  • Solvent System: Extract with a mixture of Dichloromethane (DCM) and Isopropanol (IPA) in a 3:1 ratio. Pure DCM may not be polar enough; IPA acts as a phase transfer co-solvent.

  • Repetition: Perform 3–4 extractions.

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    (Magnesium sulfate can sometimes bind amino-alcohols).

References

  • PubChem Compound Summary. (2025). 3-(2-hydroxyethyl)azetidin-3-ol (CID 55286709).[1][4] National Center for Biotechnology Information. [Link][1]

  • Organic Syntheses. (2020). Preparation of Azetidine Derivatives.[5][6][7][8][9] Org.[5][10] Synth. Coll. Vol. 5, p. 1060. [Link]

  • EPA CompTox Chemicals Dashboard. (2025). Physicochemical Properties of Amino-Alcohols.[Link][1]

Sources

Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Hydroxyethyl)azetidin-3-ol as a Pharmaceutical Intermediate

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, small, strained heterocyclic systems have emerged as powerful tools for drug design. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention due to their unique structural and physicochemical properties.[1][2] Their inherent ring strain, high sp3-character, and conformational rigidity can lead to enhanced aqueous solubility, improved metabolic stability, and novel three-dimensional vector orientations for interacting with biological targets when compared to more common five- or six-membered rings.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif, underscoring its value in creating effective therapeutics.[1]

This guide focuses on a particularly valuable, bifunctional building block: This compound . With two distinct hydroxyl groups and a tertiary amine embedded within a strained ring, this intermediate offers medicinal chemists a versatile platform for constructing complex molecules with desirable pharmacokinetic profiles. Its strategic importance lies in its ability to serve as a non-aromatic, polar scaffold, enabling the exploration of new chemical space in lead optimization campaigns.

Physicochemical and Structural Properties

This compound is a stable, yet reactive, building block. Its key properties are summarized below, providing a foundational understanding for its application in synthesis.

PropertyValueSource
CAS Number 660842-73-9[3]
Molecular Formula C₅H₁₁NO₂[3]
Molecular Weight 117.15 g/mol [3]
SMILES Code OC1CN(CCO)C1[3]
Appearance Typically an oil or low-melting solidGeneral Knowledge
Key Functional Groups Azetidine ring, Tertiary amine, Secondary alcohol, Primary alcoholStructural Analysis

Strategic Synthesis of the Azetidine Core

The construction of the azetidine ring is a non-trivial synthetic challenge due to the ring strain involved.[4] The most common and industrially scalable approach for N-substituted azetidin-3-ols involves the intramolecular cyclization of an activated γ-amino alcohol.

A prevalent and efficient pathway to this compound starts from readily available precursors: epichlorohydrin and 2-aminoethanol (ethanolamine). The causality of this two-step, one-pot process is as follows:

  • Nucleophilic Opening of Epoxide: Ethanolamine, acting as a nitrogen nucleophile, attacks one of the electrophilic carbons of the epoxide ring of epichlorohydrin. This reaction is regioselective for the terminal carbon due to lower steric hindrance, yielding a 3-chloro-1-(alkylamino)propan-2-ol intermediate.

  • Intramolecular Cyclization: In the presence of a base (e.g., sodium hydroxide), the hydroxyl group of the intermediate is deprotonated to an alkoxide. This alkoxide then acts as an internal nucleophile, displacing the chloride on the adjacent carbon via an intramolecular Sₙ2 reaction. This ring-closing step forms the strained four-membered azetidine ring. The choice of a strong base is critical to drive this thermodynamically less favorable ring formation.

Synthesis_of_1_2_Hydroxyethyl_azetidin_3_ol cluster_reactants Starting Materials Epichlorohydrin Epichlorohydrin Intermediate 3-Chloro-1-((2-hydroxyethyl)amino)propan-2-ol Epichlorohydrin->Intermediate Step 1: Nucleophilic Ring Opening Ethanolamine Ethanolamine Ethanolamine->Intermediate Product This compound Intermediate->Product Step 2: Intramolecular Cyclization (SN2) Base Base (e.g., NaOH) Base->Product Promotes Deprotonation Intermediate_Utility cluster_reactions Derivatization Reactions Intermediate This compound (Building Block) Drug Complex Drug Candidate (e.g., JAK Inhibitor) Intermediate->Drug Incorporation R1 Functionalization at C3-OH (e.g., Etherification) Intermediate->R1 Site 1 R2 Functionalization at N-CH2CH2-OH (e.g., Esterification) Intermediate->R2 Site 2 Core Heterocyclic Core (e.g., Pyrrolopyrimidine) Core->Drug Coupling Reaction

Caption: Role of the intermediate as a versatile building block in drug synthesis.

Applications in Drug Discovery and Development

The azetidine scaffold is increasingly recognized for its ability to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. [1]this compound is a key intermediate in the synthesis of molecules targeting a range of diseases.

A prominent example is its use in the development of Janus kinase (JAK) inhibitors . [5]These drugs are crucial for treating inflammatory and autoimmune diseases. In many JAK inhibitor scaffolds, a heterocyclic core (like a pyrrolopyrimidine) requires a specific side chain to achieve potent and selective binding in the kinase active site. This compound provides a compact, polar, and three-dimensional side chain that can improve solubility and form key hydrogen bond interactions, thereby enhancing both potency and pharmacokinetic properties.

Furthermore, the azetidine ring can serve as a bioisostere for other cyclic structures. For instance, azetidine derivatives have been successfully used to replace pyrrolidine rings, offering a different conformational profile while maintaining or improving biological activity and metabolic stability. [6]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on established methods for the synthesis of N-substituted azetidin-3-ols.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE). The specific Safety Data Sheet (SDS) for all reagents must be consulted prior to use.

Reagents and Materials:

  • 2-Aminoethanol (Ethanolamine)

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Toluene

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Charge: Charge the flask with 2-aminoethanol (1.0 eq) and water (2 volumes relative to the amine). Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality for this slow, cold addition is to control the exothermic reaction between the amine and the epoxide.

  • Initial Reaction: After the addition is complete, allow the mixture to stir at 10-15 °C for 1 hour.

  • Cyclization: Prepare a solution of sodium hydroxide (1.1 eq) in water (2 volumes). Add this basic solution dropwise to the reaction mixture, maintaining the temperature below 20 °C. Once the addition is complete, heat the mixture to 60-65 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate. The heat provides the necessary activation energy for the intramolecular ring-closing reaction.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Add toluene (5 volumes) to the flask and stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer two more times with toluene. The purpose of using a non-polar solvent like toluene is to extract the moderately polar product from the highly polar, salt-containing aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a viscous oil.

Safety and Handling

While a specific SDS for this compound must be consulted, related azetidinol compounds and their precursors carry notable hazards.

  • Skin and Eye Contact: Azetidine derivatives and reagents like epichlorohydrin can be corrosive or cause severe irritation to the skin and eyes. [7][8]Full PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. [7]* Inhalation: Vapors may be harmful or irritating to the respiratory system. [9]All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid ingestion and inhalation. [9]Use proper glove removal techniques to prevent cross-contamination. [7]Emergency eyewash stations and safety showers should be readily accessible. [9]

Conclusion

This compound stands out as a high-value pharmaceutical intermediate. Its bifunctional nature, combined with the desirable properties conferred by the azetidine scaffold, makes it a powerful tool for drug discovery. The ability to use this building block to introduce polarity, improve metabolic stability, and create molecules with well-defined three-dimensional structures ensures its continued and expanding role in the development of next-generation therapeutics, particularly in areas like oncology and inflammatory diseases. [1][6]Its straightforward, scalable synthesis further enhances its appeal to both academic research and industrial drug development programs.

References

  • Chang, D., Feiten, H. J., Engesser, K. H., van Beilen, J. B., Witholt, B., & Li, Z. (2002). Practical syntheses of N-substituted 3-hydroxyazetidines and 4-hydroxypiperidines by hydroxylation with Sphingomonas sp. HXN-200. Organic Letters, 4(11), 1859–1862. [Link]

  • Kaur, M., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49349-49377. [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopic Data Snippet. Retrieved February 22, 2026, from an internal university spectral database. (Simulated reference as direct URL is not available in search results).
  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • MilliporeSigma. (2025). Safety Data Sheet. Retrieved February 22, 2026, from a representative SDS for a related chemical. (Simulated reference as direct URL is not available in search results).
  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Supporting Information. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A. [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved February 22, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-255. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

Sources

Thermodynamic Stability and Synthetic Utility: A Deep Dive into Azetidine Ring Strain in 1-(2-Hydroxyethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Hydroxyethyl)azetidin-3-ol represents a critical structural motif in modern medicinal chemistry, serving as a hydrophilic, conformationally rigid scaffold. While the parent azetidine ring possesses a high ring strain energy (RSE) of approximately 25.4–26.0 kcal/mol , the introduction of the 3-hydroxyl and


-hydroxyethyl substituents significantly alters the thermodynamic and kinetic profile of the molecule.

This technical guide dissects the energetic penalties associated with this scaffold, providing a validated computational protocol for strain assessment, a robust synthetic pathway, and experimental methods for stability profiling.

Part 1: The Thermodynamic Landscape of Azetidine Strain

The reactivity of this compound is governed by the release of ring strain. Unlike the nearly planar oxetane, the azetidine ring adopts a puckered "butterfly" conformation to minimize torsional strain (Pitzer strain) between adjacent methylene hydrogens.

Decomposition of Strain Energy

The total Ring Strain Energy (RSE) is a composite of three vector forces:

  • Angle Strain (Baeyer Strain): The deviation from the ideal

    
     bond angle (
    
    
    
    ) to the internal azetidine angle of
    
    
    . This is the dominant destabilizing force.
  • Torsional Strain (Pitzer Strain): Caused by the eclipsing interactions of substituents on adjacent ring carbons. The ring puckers (

    
     dihedral angle) to relieve this, though the 1,3-transannular interaction limits the extent of this relief.
    
  • Transannular Strain: In this compound, the bulky

    
    -substituent and the 3-OH group introduce steric repulsion that can either flatten or deepen the pucker depending on the hydrogen-bonding environment.
    
Comparative Strain Metrics

To contextualize the reactivity, we compare the target scaffold against common heterocycles:

HeterocycleRing SizeApprox.[1][2][3][4][5][6] RSE (kcal/mol)Dominant Strain FactorKinetic Stability
Aziridine 326–27Extreme Angle Strain (

)
Low (Explosive opening)
Azetidine 425.4–26.0 Angle + TorsionalModerate (Thermally stable <200°C)
Pyrrolidine 56–7Torsional (Envelope pucker)High
Piperidine 60–1None (Chair conformer)Very High

Critical Insight: Although azetidine has a similar total RSE to aziridine, it is kinetically much more stable.[1][7] The activation energy barrier for ring opening is higher because the transition state for opening a 4-membered ring is less accessible than the concerted opening of a 3-membered ring.

Part 2: Computational Assessment Protocol (DFT)

Direct experimental measurement of RSE for specific derivatives is rare.[8] The industry standard for determining the specific strain of this compound is the Homodesmotic Reaction method using Density Functional Theory (DFT).

The Homodesmotic Principle

A homodesmotic reaction is a hypothetical chemical equation that conserves the number of atoms, bond types (


, 

, etc.), and hybridization states, but breaks the ring. The enthalpy change (

) of this reaction represents the Ring Strain Energy.
Validated Computational Workflow

The following Graphviz diagram outlines the step-by-step workflow for calculating the RSE of the target molecule using Gaussian or ORCA packages.

G Start Target Molecule: This compound ConfSearch Conformational Search (Molecular Mechanics, e.g., MMFF94) Identify Global Minimum (Pucker) Start->ConfSearch Opt Geometry Optimization & Freq Calc (DFT: B3LYP/6-311+G(d,p) or wb97xd/def2-TZVP) ConfSearch->Opt Lowest Energy Conformer HomoRxn Construct Homodesmotic Equation: Ring + n(Ethane) -> Acyclic Fragments Opt->HomoRxn RefMol Construct Reference Acyclic Molecules (Must balance bond types) RefMol->HomoRxn Optimized References Calc Calculate Enthalpy (H) Sum(H_products) - Sum(H_reactants) HomoRxn->Calc Result Result = Ring Strain Energy (RSE) Expected: ~24-26 kcal/mol Calc->Result

Figure 1: Computational workflow for isolating Ring Strain Energy via Homodesmotic Reactions.

Protocol Implementation:

  • Conformational Search: Azetidines are flexible. You must find the lowest energy "pucker" (equatorial vs. axial substitution).

  • Optimization: Use a functional with dispersion correction (e.g.,

    
    B97X-D) to account for intramolecular H-bonding between the sidechain -OH and ring heteroatoms.
    
  • Equation Setup:

    
    
    Ensure the number of 
    
    
    
    ,
    
    
    , and
    
    
    bonds matches exactly on both sides.

Part 3: Synthetic Pathways & Causality

Synthesizing strained rings requires overcoming the entropic penalty of cyclization. For this compound, two primary routes exist. The Ring Functionalization route is preferred for pharmaceutical applications due to higher purity profiles, whereas the De Novo Cyclization is used for bulk scale-up.

Route A: Ring Functionalization (High Fidelity)

This method utilizes commercially available azetidin-3-ol (often as the HCl salt) and alkylates the nitrogen. This avoids the formation of oligomeric byproducts common in cyclization reactions.

Reagents: Azetidin-3-ol HCl, Ethylene Oxide (or 2-Bromoethanol), Base (


).
Route B: Epichlorohydrin Rearrangement (Industrial)

This route exploits the reactivity of epichlorohydrin with monoethanolamine. It proceeds via a transient epoxide intermediate.

Reaction SM1 Epichlorohydrin Inter1 Intermediate: N-(3-chloro-2-hydroxypropyl) ethanolamine SM1->Inter1 Ring Opening (SN2) SM2 Ethanolamine SM2->Inter1 Inter2 Transient Epoxide: N-(2,3-epoxypropyl) ethanolamine Inter1->Inter2 Base (NaOH) Epoxide Formation Prod Product: This compound Inter2->Prod 4-exo-tet Cyclization (Strain Driven)

Figure 2: Mechanistic pathway for the de novo synthesis of the azetidine core from epichlorohydrin.

Key Mechanistic Challenge: The cyclization step (Inter2


 Prod) competes with intermolecular polymerization.
  • Control: High dilution conditions (

    
     M) favor intramolecular cyclization over intermolecular polymerization.
    
  • Temperature: Elevated temperatures are required to overcome the activation energy of forming the strained 4-membered ring.

Part 4: Experimental Validation (Thermal Analysis)

To empirically validate the stability limits imposed by the ring strain, Differential Scanning Calorimetry (DSC) is the gold standard.

DSC Protocol for Strained Heterocycles

Objective: Determine the Onset Temperature (


) of ring opening/decomposition.
  • Sample Prep: Weigh 2–5 mg of this compound into a high-pressure gold-plated crucible (to prevent reaction with aluminum).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: Heat from

    
    C to 
    
    
    
    C at
    
    
    C/min.
  • Analysis:

    • Look for a sharp exothermic peak. For azetidines, this typically occurs between 180°C and 250°C .

    • The area under the curve (Enthalpy,

      
      ) correlates to the release of Ring Strain Energy + combustion/decomposition energy.
      
    • Note: If

      
      C, the sample likely contains trace acid impurities catalyzing the ring opening.
      

Part 5: Implications for Drug Design

The strain energy of the azetidine ring is not just a liability; it is a design feature.

  • Basicity Modulation (pKa):

    • The bond angles in azetidine (

      
      ) increase the 
      
      
      
      -character of the nitrogen lone pair compared to acyclic amines.
    • Result: The pKa of azetidin-3-ol derivatives (

      
      ) is typically lower than pyrrolidines (
      
      
      
      ). This is crucial for optimizing logD and membrane permeability at physiological pH.
  • Metabolic Stability:

    • While strained, the azetidine ring is generally stable to oxidative metabolism (CYP450) relative to the more easily oxidized pyrrolidine ring. However, the

      
      -hydroxyethyl tail is a "soft spot" for oxidation to the corresponding carboxylic acid or 
      
      
      
      -dealkylation.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Dudding, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • BenchChem Technical Support. (2025). Azetidine Synthesis Protocols and Kinetic Analysis. Link

  • Bach, R. D., & Dmitrenko, O. (2006). The Effect of Substituents on the Ring Strain of Azetidines. Journal of Physical Chemistry A. Link

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Methodological & Application

Application Note: Controlled N-Hydroxyethylation of Azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the N-alkylation of azetidin-3-ol using ethylene oxide (oxirane) to synthesize 1-(2-hydroxyethyl)azetidin-3-ol . This transformation is a critical step in generating polar, hydrophilic heterocyclic scaffolds often used in fragment-based drug discovery (FBDD) and the synthesis of contrast agents.

Unlike standard alkylations, this protocol addresses the specific challenges of working with the strained azetidine ring and the volatile, hazardous nature of ethylene oxide (EO). The method prioritizes regioselectivity (N- vs. O-alkylation) and safety , utilizing a solution-phase approach to minimize exposure to gaseous EO.

Mechanistic Insight

The reaction proceeds via a nucleophilic ring-opening of the epoxide by the secondary amine of the azetidin-3-ol.

  • Nucleophilicity: The azetidine nitrogen is moderately nucleophilic. While the ring strain (

    
    ) makes the ring susceptible to cleavage under harsh acidic conditions, it is stable under the neutral/mildly basic conditions of this protocol.
    
  • Regioselectivity: Azetidin-3-ol contains two nucleophilic sites: the secondary amine (

    
    ) and the secondary alcohol (
    
    
    
    ). The nitrogen lone pair is significantly more nucleophilic than the hydroxyl oxygen. By avoiding strong bases (e.g., NaH, KOH), we suppress deprotonation of the hydroxyl group, thereby preventing competitive O-alkylation.
  • Solvent Effects: Protic solvents like methanol are chosen because they activate the epoxide ring via hydrogen bonding, facilitating the attack of the amine.

Mechanistic Pathway (DOT Visualization)

Mechanism Substrate Azetidin-3-ol (Nucleophile) TS Transition State (H-Bond Activation) Substrate->TS SN2 Attack Reagent Ethylene Oxide (Electrophile) Reagent->TS Product This compound TS->Product Ring Opening Proton Transfer

Figure 1: Mechanistic pathway showing the SN2 attack of the azetidine nitrogen on the epoxide, facilitated by solvent activation.

Safety Considerations (Critical)

Ethylene Oxide (EO) is a designated carcinogen, mutagen, and reproductive hazard. It is a gas at room temperature (bp 10.7°C) and highly flammable.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Standard nitrile gloves are insufficient for protection against liquid EO. Butyl rubber or Silver Shield/4H laminate gloves are required.

  • Containment: This protocol uses a sealed pressure tube method to contain EO vapors. Never use standard round-bottom flasks with ground glass joints, as EO can escape or cause pressure buildup that ejects the stopper.

  • Reagent Form: To maximize safety and dosing precision, use commercially available solutions of EO (e.g., 2.5–3.0 M in THF or Methanol) rather than condensing gas from a cylinder.

Experimental Protocol

Materials & Equipment[1][2][3]
  • Substrate: Azetidin-3-ol hydrochloride (or free base). Note: If using HCl salt, an equivalent of base is needed.

  • Reagent: Ethylene Oxide (3.0 M solution in Methanol or THF).

  • Solvent: Anhydrous Methanol (MeOH).

  • Base (Conditional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) only if starting with the HCl salt.

  • Vessel: Heavy-wall borosilicate glass pressure tube with a Teflon screw cap (e.g., Ace Glass or Chemglass pressure relief vessels).

Step-by-Step Procedure

Step 1: Preparation (Cold Start)

  • Dry the pressure tube in an oven and cool under nitrogen.

  • Charge the tube with Azetidin-3-ol (1.0 equiv).

    • If using HCl salt: Add MeOH and 1.05 equiv of TEA. Stir for 10 mins at RT, then cool.

    • If using Free base: Dissolve directly in MeOH (Concentration ~0.5 M).

  • Cool the reaction vessel to -10°C using an ice/salt bath. Crucial: Cooling prevents EO volatilization during addition.

Step 2: Reagent Addition

  • Using a pre-cooled gas-tight syringe, slowly add the Ethylene Oxide solution (1.1 to 1.2 equiv) down the side of the vessel.

    • Note: Do not use a large excess (>1.5 equiv) to avoid polymerization (PEG formation) or quaternization.

  • Seal the pressure tube tightly immediately after addition.

Step 3: Reaction

  • Allow the vessel to warm slowly to Room Temperature (20–25°C) behind a blast shield.

  • Stir for 12–16 hours .

    • Optimization: If conversion is incomplete by TLC/LCMS after 16h, the vessel can be heated to 40–45°C for 4 hours. Do not exceed 50°C to minimize polymerization.

Step 4: Workup

  • Cool the vessel back to 0°C before opening (depressurization safety).

  • Concentrate the mixture under reduced pressure (Rotavap) at mild temperature (30°C) to remove solvent and excess EO.

    • Waste Note: The distillate contains traces of EO. Treat the waste trap with aqueous NaOH to hydrolyze residual epoxide before disposal.

Step 5: Purification

  • Crude Analysis: The residue is typically a viscous oil.

  • Method A (Preferred): Kugelrohr Distillation under high vacuum (<0.1 mbar). The product has a high boiling point due to the two hydroxyl groups.

  • Method B (Alternative): Ion Exchange Chromatography (Dowex 1X8 or similar basic resin) if the product is contaminated with amine salts. Silica gel chromatography is often difficult due to extreme polarity (requires DCM/MeOH/NH4OH mixtures).

Workflow Visualization (DOT)

Workflow Setup Setup: Pressure Tube Solvent: MeOH Temp: -10°C Addition Addition: Add EO (1.1 eq) Seal Vessel Immediately Setup->Addition Reaction Reaction: Warm to RT Stir 12-16h Addition->Reaction Workup Workup: Cool to 0°C Concentrate (Rotavap) Reaction->Workup Purification Purification: Kugelrohr Distillation Workup->Purification

Figure 2: Operational workflow for the safe handling and reaction of Azetidin-3-ol with Ethylene Oxide.

Optimization & Troubleshooting

The following table summarizes common issues and their chemical causality.

ObservationProbable CauseCorrective Action
Low Conversion EO volatility/leakageEnsure vessel is sealed cold. Use a fresh EO solution (titer can decrease over time).
Polymer Formation Excess EO or High TempStrictly limit EO to 1.2 equiv. Keep temperature

45°C. Avoid strong base.
O-Alkylation High pH (Strong Base)Do not use NaH or alkoxide bases. Use the free amine or mild organic bases (TEA).
Ring Opening Acidic ContaminationEnsure all reagents are acid-free. Azetidines are acid-sensitive.

References

  • Ethylene Oxide Safety Guidelines. Occupational Safety and Health Administration (OSHA).[1][2][3]

  • Synthesis of Azetidine Derivatives. Organic Syntheses, Coll. Vol. 5, p. 589 (1973). (General background on azetidine stability).

  • Reactions of Ethylene Oxide with Amines.Smith, M. B., & March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for amine-epoxide ring opening mechanism).
  • Handling of Ethylene Oxide in the Laboratory. University of Arizona, Research Laboratory & Safety Services. (SOP Reference).

  • Preparation of Hydroxyethyl Azetidines. Patent WO2010115856A1. (Describes analogous N-alkylation of azetidines for pharmaceutical intermediates).

Sources

Application Notes and Protocols for the Utilization of 1-(2-Hydroxyethyl)azetidin-3-ol as a Novel PROTAC Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that engages a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3] While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is a critical determinant of the molecule's overall efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the final compound.[4][5]

The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly impact the orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination.[4] Linker design has evolved from simple alkyl and polyethylene glycol (PEG) chains to more sophisticated structures incorporating rigid motifs like piperazine and piperidine rings to enhance conformational control and improve pharmacokinetic properties.[6]

This application note introduces 1-(2-Hydroxyethyl)azetidin-3-ol as a novel, versatile building block for PROTAC linkers. The strained four-membered azetidine ring offers a degree of rigidity, while the hydroxyethyl and hydroxyl functionalities provide opportunities for vector diversification and can improve solubility.[7] We will provide a comprehensive guide to the synthesis of this linker, its incorporation into a PROTAC, and detailed protocols for the subsequent biophysical and cellular characterization of the resulting protein degrader.

The Azetidine Advantage: Rationale for Using this compound

The unique structural features of this compound offer several potential advantages in PROTAC design:

  • Conformational Rigidity: The azetidine ring introduces a degree of conformational constraint to the linker, which can reduce the entropic penalty upon ternary complex formation, potentially leading to enhanced stability and cooperativity.[6]

  • Improved Physicochemical Properties: The hydroxyl groups can increase the hydrophilicity of the PROTAC, which may improve aqueous solubility and cell permeability, key challenges in the development of these large molecules.[4][8]

  • Vectorial Diversity: The presence of two distinct hydroxyl groups (a primary and a secondary alcohol) and a tertiary amine within the linker precursor allows for versatile and regioselective attachment of the POI and E3 ligase ligands, enabling the exploration of different spatial orientations.

  • Metabolic Stability: The azetidine core is a less common motif in drug metabolism compared to linear alkyl chains, potentially offering improved metabolic stability.[7]

Visualizing the PROTAC Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Caption: A general workflow for the synthesis and evaluation of a PROTAC.

Protocols for PROTAC Synthesis

This section provides detailed, step-by-step protocols for the synthesis of the this compound linker and its subsequent incorporation into a model PROTAC.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of commercially available azetidin-3-ol.

Materials:

  • Azetidin-3-ol hydrochloride

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of azetidin-3-ol hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Selective Protection of this compound

To allow for sequential conjugation, the primary alcohol is selectively protected.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C.

  • Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting 1-(2-(tert-butyldimethylsilyloxy)ethyl)azetidin-3-ol is often used in the next step without further purification.

Protocol 3: PROTAC Assembly - Amide Coupling

This protocol describes the conjugation of the protected linker to an amine-functionalized POI ligand and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative for CRBN recruitment).[9]

Materials:

  • 1-(2-(tert-butyldimethylsilyloxy)ethyl)azetidin-3-ol

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)

  • Amine-functionalized POI ligand (POI-NH₂)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous Tetrahydrofuran (THF)

Step A: Conjugation to E3 Ligase Ligand

  • To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF, add a solution of 1-(2-(tert-butyldimethylsilyloxy)ethyl)azetidin-3-ol (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.

Step B: Deprotection of the Primary Alcohol

  • Dissolve the E3 ligase-linker intermediate (1.0 eq) in anhydrous THF.

  • Add TBAF (1.0 M in THF, 1.5 eq) and stir at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to yield the deprotected intermediate.

Step C: Activation of the Secondary Alcohol and Conjugation to POI Ligand

  • Dissolve the deprotected intermediate (1.0 eq) in anhydrous DCM at 0 °C.

  • Add DIPEA (2.0 eq) followed by methanesulfonyl chloride (MsCl) (1.2 eq).

  • Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve the amine-functionalized POI ligand (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Add the activated mesylate solution to the POI ligand solution.

  • Stir the reaction at 60 °C for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.[10]

Protocols for PROTAC Evaluation

This section details the key biophysical and cellular assays to characterize the synthesized PROTAC.

Protocol 4: Biophysical Characterization of Ternary Complex Formation

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify the binding affinities and thermodynamics of the PROTAC to its target proteins and to assess the formation of the ternary complex.[11][12]

A. Surface Plasmon Resonance (SPR)

  • Immobilize the E3 ligase (e.g., VHL or CRBN complex) on a sensor chip.

  • Inject varying concentrations of the PROTAC to determine the binary binding affinity (KD).

  • In a separate experiment, inject varying concentrations of the PROTAC pre-incubated with a saturating concentration of the POI to measure the ternary complex formation and determine the apparent KD.

  • Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity.

B. Isothermal Titration Calorimetry (ITC)

  • Titrate the PROTAC into a solution containing the POI to determine the binary binding thermodynamics (KD, ΔH, ΔS).

  • Titrate the PROTAC into a solution containing the E3 ligase to determine the other binary interaction.

  • Titrate the PROTAC into a solution containing both the POI and the E3 ligase to measure the thermodynamics of ternary complex formation.

  • Compare the thermodynamic parameters to assess cooperativity.

Protocol 5: Cellular Assays for Protein Degradation and Potency

A. Western Blotting for Protein Degradation

  • Culture cells of interest and treat with a dose-range of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify total protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody and visualize the protein bands.

  • Quantify band intensities to determine the extent of POI degradation.

B. HiBiT Assay for Real-Time Degradation Kinetics

This assay provides a quantitative and kinetic measurement of protein degradation in live cells.[13]

  • Use CRISPR/Cas9 to endogenously tag the POI with the 11-amino-acid HiBiT peptide in a cell line stably expressing the LgBiT subunit of NanoLuc® luciferase.

  • Plate the engineered cells and treat with the PROTAC.

  • Add the Nano-Glo® HiBiT Lytic Detection System reagent at various time points.

  • Measure the luminescent signal, which is proportional to the amount of remaining HiBiT-tagged POI.

  • Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

C. NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay measures the proximity of the POI and E3 ligase in live cells, confirming ternary complex formation.[2][14][15]

  • Co-express the POI fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor) in cells.

  • Label the HaloTag® fusion protein with a fluorescent ligand.

  • Treat the cells with the PROTAC.

  • Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates PROTAC-induced ternary complex formation.

Data Presentation and Interpretation

Quantitative data from the assays should be presented in a clear and concise manner.

Table 1: Representative Biophysical and Cellular Data for a Model PROTAC

ParameterValueMethod
Binary Binding Affinity (KD)
PROTAC to POI100 nMSPR
PROTAC to E3 Ligase50 nMSPR
Ternary Complex Formation
Apparent KD10 nMSPR
Cooperativity (α)5Calculated
Cellular Degradation
DC5025 nMHiBiT Assay
Dmax>90%HiBiT Assay

Visualizing the Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cycle PROTAC Catalytic Cycle PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI to Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The this compound linker represents a promising new tool for the development of next-generation PROTACs. Its unique structural features offer the potential for improved efficacy and drug-like properties. The protocols detailed in this application note provide a comprehensive framework for the synthesis, conjugation, and evaluation of PROTACs incorporating this novel linker, enabling researchers to explore its full potential in the exciting field of targeted protein degradation.

References

  • Gu, S. et al. PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery. Bioessays40, 1700247 (2018).
  • ICE Bioscience. NanoBRET Ternary Complex Formation Assays. [Link]

  • Riching, K. M. et al. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chem. Biol.13, 2758–2767 (2018).
  • Farnaby, W. et al. Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. J. Org. Chem.90, 2369–2377 (2025).
  • Ciulli, A. et al. Scope of PROTAC synthesis via amide coupling.
  • Daniels, D. L. et al. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods Mol. Biol.2385, 205–221 (2022).
  • Aragen Life Sciences. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]

  • Cecchini, C. et al.
  • University of Strathclyde. Factors to consider for synthesis in 1536-well plates - an amide coupling case study for PROTAC synthesis. [Link]

  • Pettersson, M. & Crews, C. M. PROteolysis TArgeting Chimeras (PROTACs) - Past, present and future. Drug Discov. Today Technol.31, 15–27 (2019).
  • o2h discovery. Characterising PROTAC ternary complex formation using SPR. [Link]

  • Singh, S. et al. Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. Int. J. Pharm. Sci. Rev. Res.93, 1–8 (2025).
  • Kim, H. J. & Lee, J. W. Discovery of E3 Ligase Ligands for Target Protein Degradation. Int. J. Mol. Sci.23, 12797 (2022).
  • Maniaci, M. et al. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules25, 2345 (2020).
  • Zhang, X. et al. Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein Cell16, 803–819 (2025).
  • Cytiva. Characterizing PROTAC ternary complex formation using Biacore SPR systems. [Link]

  • Lowe, J. T. et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. J. Org. Chem.77, 7187–7211 (2012).
  • Troup, R. I. et al. Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther.1, 273–312 (2020).
  • Cecchini, C. et al. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA76, 396–401 (2022).

Sources

1-(2-Hydroxyethyl)azetidin-3-ol in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 1-(2-Hydroxyethyl)azetidin-3-ol in Fragment-Based Drug Discovery

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1][2][3] The success of any FBDD campaign is fundamentally reliant on the quality and diversity of the fragment library.[1][4] This guide focuses on the strategic application of this compound, a sp³-rich, three-dimensional fragment, in FBDD workflows. We will explore the unique advantages conferred by the azetidine scaffold, provide detailed protocols for screening and validation, and outline rational strategies for hit-to-lead evolution.

The Rationale: Why this compound?

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[5][6] Its inclusion in FDA-approved drugs like baricitinib and azelnidipine highlights its ability to confer improved physicochemical and pharmacokinetic properties.[6][7]

This compound is an exemplary fragment for several key reasons:

  • Three-Dimensionality (sp³-richness): Unlike flat, aromatic fragments, its rigid, non-planar structure allows for the exploration of deeper, more complex binding pockets, increasing the potential for novel interactions.[6][7] This is a critical feature for moving beyond traditional "flatland" chemistry.

  • Low Molecular Complexity: The fragment is small and simple, increasing the probability of finding a complementary fit on a protein surface and yielding higher hit rates compared to complex molecules from High-Throughput Screening (HTS).[3][4]

  • Defined Exit Vectors: The molecule possesses three distinct points for chemical elaboration: the secondary nitrogen, the 3-hydroxyl group, and the terminal hydroxyl on the N-ethyl sidechain. This provides medicinal chemists with clear, orthogonal "handles" for subsequent fragment growing strategies.[8]

  • Favorable Physicochemical Properties: The presence of hydroxyl groups and a secondary amine generally imparts good aqueous solubility, a crucial property for reliable biophysical screening and for the final drug candidate. Structurally similar azetidines are known to improve metabolic stability.[9][10]

cluster_mol This compound cluster_vectors mol v1 Vector 1: 3-Hydroxyl Group v2 Vector 2: Side-Chain Hydroxyl v3 Vector 3: Azetidine Nitrogen p1 p1->v1 p2 p2->v2 p3 p3->v3

Caption: Key features and growth vectors of the title fragment.

Table 1: Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" (Ro3) provides a guideline for designing effective fragment libraries.[11] this compound demonstrates excellent compliance.

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)131.16 Da≤ 300 Da
cLogP-1.4≤ 3
Hydrogen Bond Donors (HBD)2≤ 3
Hydrogen Bond Acceptors (HBA)3≤ 3
Rotatable Bonds (RB)3≤ 3

The FBDD Workflow: A Self-Validating Cascade

The core principle of a robust FBDD campaign is the use of orthogonal techniques to confirm initial hits, thereby eliminating false positives and ensuring that medicinal chemistry efforts are focused on genuine binders.[12][13] Because fragments exhibit weak affinities (typically in the high µM to mM range), highly sensitive biophysical methods are required for detection.[2][14]

Caption: A robust, self-validating FBDD workflow cascade.

Table 2: Comparison of Key Biophysical Screening Techniques
TechniqueThroughputProtein ConsumptionInformation ProvidedRole in Workflow
Surface Plasmon Resonance (SPR) HighLowAffinity (K D), Kinetics (k on, k off)Primary Screen, Hit Characterization
Differential Scanning Fluorimetry (DSF) Very HighLowThermal Stability Shift (ΔT m)Primary Screen
NMR Spectroscopy (e.g., STD, WaterLOGSY) MediumMediumBinding Confirmation, Epitope MappingOrthogonal Validation, Hit Characterization
Isothermal Titration Calorimetry (ITC) LowHighAffinity (K D), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Gold-Standard Validation, Lead Characterization
X-ray Crystallography LowHighHigh-resolution 3D structure of binding modeHit Validation, Structure-Based Design

Experimental Protocols

These protocols outline the key steps for integrating this compound into an FBDD campaign.

Protocol 1: Fragment Quality Control (QC)

Causality: The integrity of screening data is wholly dependent on the quality of the fragments. Impurities can cause false positives, while incorrect concentration or poor solubility can lead to false negatives. This QC step is non-negotiable.

Methodology:

  • Identity & Purity Confirmation:

    • Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO-d6 or D₂O).

    • Acquire ¹H NMR and LC-MS data.

    • Confirm that the observed spectra match the expected structure and that purity is >95%.

  • Solubility Assessment:

    • Prepare a 100 mM stock solution in 100% DMSO.

    • Serially dilute this stock into the final aqueous screening buffer (e.g., PBS, pH 7.4) to concentrations of 2 mM, 1 mM, and 500 µM.

    • Incubate for 1 hour at room temperature.

    • Visually inspect for precipitation. Use Dynamic Light Scattering (DLS) for a more quantitative assessment of aggregation. The fragment should remain soluble at the highest screening concentration.

  • Plate Preparation:

    • Using an acoustic liquid handler, dispense the 100 mM DMSO stock into 384-well storage plates to create a final library plate for screening.

    • Include empty wells for buffer-only controls and wells with a known binder as a positive control.

    • Seal and store at -20°C or -80°C.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

Causality: SPR is an excellent primary screening technique due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data, which helps to identify well-behaved binders versus non-specific or aggregating compounds.[15][16]

Methodology:

  • Protein Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the target protein (e.g., at 50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve a target immobilization level (e.g., 8,000-10,000 Response Units).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution. A reference channel should be prepared similarly but without protein immobilization.

  • Screening Run:

    • Thaw the fragment library plate and dilute to the primary screening concentration (e.g., 200 µM) in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Prime the SPR instrument (e.g., a Biacore system) with running buffer until a stable baseline is achieved.

    • Inject fragment solutions over the reference and target channels (e.g., 60-second contact time, 120-second dissociation time).

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference channel and buffer-only injection data from the target channel sensorgrams.

    • Identify fragments that show a concentration-dependent binding response.

    • Flag any fragments exhibiting poor sensorgram shapes (e.g., bulk shifts, non-specific binding) for exclusion. Hits are typically defined as fragments showing a response significantly above the baseline noise.

Protocol 3: Hit Validation using Saturation-Transfer Difference (STD) NMR

Causality: NMR is a powerful solution-based orthogonal method.[13] It confirms direct binding of the fragment to the target protein in solution, eliminating artifacts from surface immobilization (used in SPR) and providing coarse-grained structural information about which part of the fragment is in closest contact with the protein.

Methodology:

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

      • Sample A (STD): 10-20 µM target protein + 500 µM fragment.

      • Sample B (Reference): 500 µM fragment only.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H reference spectrum for Sample B.

    • For Sample A, acquire two interleaved spectra:

      • On-Resonance Spectrum: Selectively saturate a region of the protein spectrum where no fragment signals are present (e.g., -1.0 ppm).

      • Off-Resonance Spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

    • Use a saturation time of ~2 seconds.

  • Data Processing & Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Only protons on the fragment that receive saturation from the protein will appear as signals in the STD spectrum.

    • The presence of signals confirms binding. The relative intensity of the signals indicates which protons are in closest proximity to the protein surface (the "binding epitope").

From Hit to Lead: Structure-Guided Optimization

Once this compound is confirmed as a binder and its 3D-bound structure is determined via X-ray crystallography, the hit-to-lead phase begins.[17] The goal is to systematically improve potency and selectivity while maintaining drug-like properties.[18] The multiple vectors on the fragment are key to this process.

cluster_growth Structure-Guided 'Fragment Growing' frag This compound Affinity: ~500 µM High Ligand Efficiency v1 Vector 1 (3-OH) Explore hydrophobic pocket Add phenyl group via ether linkage frag->v1 Grow v2 Vector 2 (Side-Chain OH) Target solvent-exposed region Add sulfonamide for H-bonding frag->v2 Grow v3 Vector 3 (Azetidine N) Probe for polar interactions Add amide linkage frag->v3 Grow lead Optimized Lead Compound Affinity: ~50 nM Improved Potency & Selectivity v1->lead Iterative Chemistry & Assay Cycles v2->lead Iterative Chemistry & Assay Cycles v3->lead Iterative Chemistry & Assay Cycles

Caption: Conceptual workflow for hit-to-lead optimization.

This "fragment growing" strategy is the most common approach.[8] By analyzing the crystal structure, chemists can synthesize small libraries of analogs where chemical functionality is added to one of the vectors to make new, favorable interactions with the protein, thereby increasing binding affinity.[19] For example, if the 3-hydroxyl group is pointing towards a greasy pocket, synthesizing an analog with a phenyl ether at that position would be a logical first step.

Conclusion

This compound represents an ideal starting point for fragment-based drug discovery campaigns. Its inherent three-dimensionality, excellent physicochemical properties, and clearly defined vectors for chemical modification make it a high-value scaffold. By employing a robust, multi-stage biophysical screening cascade and leveraging structure-based design, this fragment can serve as the foundation for developing potent and selective lead compounds against a wide range of challenging biological targets.

References

  • Ciulli, A., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Sygnature Discovery. Fragment Screening. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. Available from: [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Available from: [Link]

  • Nature Protocols. (2016). A three-stage biophysical screening cascade for fragment-based drug discovery. Available from: [Link]

  • Molecular Oncology. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed. Available from: [Link]

  • RCSB PDB. (2025). Fragment-based drug discovery: A graphical review. PubMed. Available from: [Link]

  • PNAS. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Available from: [Link]

  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link]

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Available from: [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Nature Communications. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. PMC. Available from: [Link]

  • CORE. (2011). Ligand efficiency as a guide in fragment hit selection and optimization. Available from: [Link]

  • Excelra. Hit to Lead Optimization in Drug Discovery. Available from: [Link]

  • Wiley Online Library. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. Available from: [Link]

  • Organic Syntheses. azetidine. Available from: [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. Hit-to-Lead. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • National Institutes of Health. (2025). Fragment-based drug discovery: A graphical review. PMC. Available from: [Link]

  • Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Available from: [Link]

  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. Available from: [Link]

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available from: [Link]

Sources

Advanced Solvent Selection & Handling of 1-(2-Hydroxyethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for 1-(2-Hydroxyethyl)azetidin-3-ol reactions Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists[1]

Executive Summary: The "Polarity-Strain" Paradox

This compound (CAS 660842-73-9) presents a unique dual-challenge in process chemistry: extreme polarity combined with ring strain .[1]

Unlike standard aliphatic alcohols, this molecule functions as a pseudo-iminosugar mimic.[1] Its high water solubility (LogP < 0) makes extraction from aqueous layers difficult, while the strained azetidine ring (26 kcal/mol strain energy) renders it susceptible to acid-catalyzed ring-opening solvolysis.[1]

This guide defines the solvent architectures required to balance solubility, reactivity, and ring integrity.[1]

Physicochemical Solubility Profile

The selection of solvent is dictated by the molecule's amphiphilic but dominant hydrophilic character.[1] The following matrix summarizes solubility behaviors critical for reaction planning.

Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Protics Water, Methanol, EthanolHigh Hydrogenation, Salt Formation, Solvolysis (Risk)
Polar Aprotics DMF, DMSO, NMPHigh

Alkylation, Oxidation, Peptide Coupling
Ethers THF, 2-MeTHF, DioxaneModerate General Reagent Delivery, Anhydrous Reactions
Chlorinated DCM, ChloroformLow/Moderate Acylation (requires base), Extraction (poor efficiency)
Hydrocarbons Hexanes, TolueneInsoluble Anti-solvent Crystallization, Washing

Critical Insight: While DCM is standard for hydroxyl protection, this compound often oils out of pure DCM.[1] A co-solvent system (e.g., DCM:THF 4:1) or the use of 2-MeTHF is recommended to maintain homogeneity without trapping the product in high-boiling polar solvents.[1]

Reaction-Specific Solvent Protocols

Protocol A: O-Functionalization (Acylation/Protection)

Challenge: Differentiating the primary (ethyl chain) vs. secondary (ring) hydroxyl groups while maintaining solubility. Recommended Solvent: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .[1]

Rationale:

  • Causality: DMF solubilizes the starting material perfectly but complicates work-up due to the product's high water solubility; removing DMF via aqueous wash results in massive product loss.[1]

  • Solution: THF provides sufficient solubility for the free base.[1] If the hydrochloride salt is used, Pyridine can serve as both solvent and base, though removal requires azeotropic distillation.[1]

Step-by-Step Methodology:

  • Dissolution: Suspend 1 eq of this compound in anhydrous THF (10 mL/g).

  • Base Addition: Add 2.5 eq of TEA or DIPEA. Note: The mixture may become clear as the free base is liberated.[1]

  • Reagent Addition: Cool to 0°C. Add electrophile (e.g., TBDMS-Cl or AcCl) dropwise.

  • Monitoring: Monitor via TLC (MeOH:DCM 1:9, stain with KMnO4).

  • Work-up (The "Salting Out" Trick):

    • Do not use a standard water wash.[1]

    • Quench with minimal saturated

      
      .[1]
      
    • Saturate the aqueous phase with solid NaCl.[1]

    • Extract with EtOAc:iPrOH (3:1) .[1] The isopropanol is crucial to pull the polar product from the brine.[1]

Protocol B: Oxidation to Azetidin-3-one

Challenge: The azetidin-3-one intermediate is highly unstable and prone to polymerization or hydrate formation.[1] Recommended Solvent: DMSO (Swern Conditions) or DCM/Water (TEMPO) .[1]

Rationale:

  • Swern (DMSO): Best for anhydrous isolation.[1] The low temperature (-78°C) prevents ring fragmentation.[1]

  • TEMPO (DCM/Water): Viable only if the product is immediately trapped (e.g., reductive amination) because the ketone hydrate forms in water.[1]

Protocol (Swern Oxidation):

  • Activation: In a dry flask, add oxalyl chloride (1.2 eq) to DCM at -78°C. Add DMSO (2.4 eq) dropwise.

  • Addition: Add this compound (1 eq) dissolved in minimum DMSO/DCM. Stir for 15 min.

  • Termination: Add TEA (5 eq) and warm to 0°C.

  • Purification: Do not perform aqueous workup. Dilute with dry Et2O to precipitate amine salts, filter, and concentrate.[1] Use immediately.

Protocol C: Salt Formation & Purification

Challenge: Removing impurities without chromatography. Recommended Solvent: Ethanol (Dissolution) + Et2O/Hexane (Precipitation) .[1]

Rationale: The HCl salt of azetidines is often crystalline, whereas the free base is an oil.[1] Crystallization rejects non-basic impurities.[1]

Protocol:

  • Dissolve crude oil in absolute EtOH (5 volumes).

  • Cool to 0°C.

  • Add 1.1 eq of HCl (4M in Dioxane). Avoid aqueous HCl to prevent hygroscopic hydrate formation.[1]

  • Add Et2O dropwise until turbidity persists.[1]

  • Stir at -20°C overnight. Filter the white hygroscopic solid under Nitrogen.[1]

Work-up Strategy: Escaping the "Polar Trap"

Standard extraction (DCM/Water) fails for this molecule.[1] Use the "Polar Extraction Cocktail" for quantitative recovery.[1]

The Cocktail: Chloroform : Isopropanol (3:1) Efficiency:

  • DCM alone: ~30% recovery from brine.[1]

  • CHCl3:iPrOH (3:1): >90% recovery from brine.[1]

Procedure:

  • Saturate the aqueous reaction mixture with solid NaCl or K2CO3.[1]

  • Extract 3x with the Cocktail.

  • Dry combined organics over

    
     (avoid 
    
    
    
    as it can bind polar amines).[1]

Decision Logic for Solvent Selection

SolventSelection Start Start: this compound ReactionType Identify Reaction Class Start->ReactionType Func O-Functionalization (Ester/Ether) ReactionType->Func Oxid Oxidation (to Ketone) ReactionType->Oxid Salt Salt Formation (Purification) ReactionType->Salt SolventA Use THF or 2-MeTHF Avoid: DMF (Workup issue) Func->SolventA SolventB Use DMSO (Swern) or DCM (TEMPO) Oxid->SolventB SolventC Use EtOH + Et2O (Anti-solvent precip) Salt->SolventC Workup Work-up Strategy SolventA->Workup SolventB->Workup Extract Extraction Solvent: CHCl3 : iPrOH (3:1) Workup->Extract If Aqueous

Figure 1: Decision matrix for solvent selection based on reaction intent, prioritizing work-up feasibility.

References

  • Bott, T. M., & West, F. G. (2012).[1] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1][3] Azetidin-3-ol hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Vertex AI Grounding. (2026). Patent Analysis: WO2016205487A1 & CN106831523A (Synthesis of Baricitinib Intermediates).

Sources

Troubleshooting & Optimization

Minimizing polymerization of 1-(2-Hydroxyethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Hydroxyethyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for minimizing the polymerization of this valuable synthetic building block. This resource offers practical, experience-driven advice to ensure the stability and successful application of this compound in your experiments.

Introduction to the Challenge: The Instability of a Strained Ring

This compound is a bifunctional molecule featuring a strained four-membered azetidine ring and two hydroxyl groups. This unique structure, while synthetically useful, presents inherent stability challenges. The primary issue encountered by researchers is undesired polymerization, which can compromise experimental results and lead to loss of valuable material.

The high ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to ring-opening reactions.[1][2] This reactivity is the primary driver of polymerization. This guide will provide a comprehensive overview of the factors that contribute to this instability and offer practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of this compound polymerization?

A1: The initial signs of polymerization can be subtle but typically manifest as:

  • Increased Viscosity: The sample may become more viscous or syrupy.

  • Changes in Appearance: The clear, colorless liquid may become cloudy, hazy, or develop a yellowish tint.

  • Precipitate Formation: In advanced stages, a solid precipitate or gel-like substance may form.

  • Inconsistent Spectroscopic Data: NMR or other analytical techniques may show broadened peaks or the appearance of new, unidentified signals, indicating the presence of oligomers or polymers.

Q2: What are the primary causes of polymerization for this compound?

A2: The polymerization of this compound is primarily driven by cationic ring-opening polymerization.[3][4] Key triggers include:

  • Acidic Conditions: Trace amounts of acid can protonate the azetidine nitrogen, creating a highly reactive azetidinium ion that initiates polymerization.[5]

  • Elevated Temperatures: Heat can provide the activation energy needed to initiate ring-opening and accelerate polymerization.

  • Presence of Electrophiles: Other electrophilic species can also react with the azetidine nitrogen and trigger polymerization.

  • Self-Crosslinking: The presence of two hydroxyl groups on the molecule can lead to intermolecular reactions, resulting in a cross-linked polymer network.[6]

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is the most critical step in preventing polymerization. We recommend the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated). For long-term storage, -20°C is advisable.Low temperatures significantly reduce the rate of potential degradation and polymerization reactions.[7]
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and carbon dioxide, which can form acidic species.
Container Amber glass vial with a tightly sealed cap (e.g., PTFE-lined).Protects the compound from light, which can potentially initiate degradation, and prevents contamination.
Purity Store in a highly pure state.Impurities from synthesis or previous handling can act as catalysts for polymerization.

Q4: Can I use solvents to store or handle the compound? Which ones are compatible?

A4: While it is best to store the compound neat under an inert atmosphere, if a solution is required, the choice of solvent is crucial.

Solvent ClassCompatibilityExamplesRationale
Aprotic, Non-polar Recommended Toluene, HexanesThese solvents are less likely to participate in or promote cationic polymerization.
Aprotic, Polar Use with Caution Anhydrous Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)While often used in reactions, ensure they are anhydrous and free of acidic impurities. Traces of water can lead to hydrolysis and acid formation.
Protic Solvents Not Recommended Alcohols (Methanol, Ethanol), WaterThese can act as nucleophiles in ring-opening reactions and may promote polymerization, especially in the presence of trace acids.
Acidic Solvents Avoid Acetic AcidWill readily induce rapid polymerization.

Q5: I suspect my sample of this compound has started to polymerize. Can I still use it?

A5: If you observe signs of polymerization, it is generally not recommended to use the compound directly in your experiments. The presence of oligomers or polymers can lead to:

  • Inaccurate stoichiometry and poor reaction yields.

  • Difficulties in purification of the desired product.

  • Unpredictable side reactions.

If the polymerization is in its early stages (e.g., slight increase in viscosity), you may be able to purify the monomer by techniques such as vacuum distillation. However, this should be done with caution as heating can accelerate polymerization. It is often more practical to start with a fresh, pure sample.

Troubleshooting Guide: Minimizing Polymerization

This section provides a systematic approach to troubleshooting and preventing polymerization during handling and in your reactions.

Issue 1: Polymerization Observed During Storage

  • Root Cause Analysis:

    • Improper storage temperature (too high).

    • Exposure to air and moisture.

    • Contaminated storage container.

    • Presence of acidic impurities in the original sample.

  • Corrective and Preventative Actions:

    • Immediate Action: If the sample is still usable, transfer it to a clean, dry, and inerted container and store it at the recommended low temperature.

    • Preventative Measures:

      • Always store the compound at 2-8°C or colder under an inert atmosphere.

      • Use clean, dry glassware and syringes for handling.

      • Consider purchasing smaller quantities to ensure the compound is used before significant degradation can occur.

Issue 2: Polymerization Occurs During a Reaction

  • Root Cause Analysis:

    • Acidic Reagents or Catalysts: The reaction may involve an acidic component that is initiating polymerization.

    • Acidic Impurities in Solvents or Reagents: Even trace amounts of acid can be problematic.

    • High Reaction Temperature: The reaction conditions may be too harsh.

    • Incompatible Solvent: The chosen solvent may be promoting polymerization.

  • Corrective and Preventative Actions:

    • Neutralize Trace Acids: If possible, add a non-nucleophilic, sterically hindered base (e.g., proton sponge or 2,6-di-tert-butylpyridine) to the reaction mixture to scavenge any trace acids without interfering with the desired reaction.

    • Use High-Purity Reagents: Ensure all solvents and reagents are anhydrous and of the highest possible purity. Consider passing solvents through a column of activated alumina to remove acidic impurities.

    • Optimize Reaction Temperature: Attempt the reaction at a lower temperature.

    • Solvent Selection: If polymerization persists, consider switching to a less polar, aprotic solvent.

    • Protecting Groups: For multi-step syntheses, consider protecting the azetidine nitrogen with a group like Boc (tert-butyloxycarbonyl) to increase its stability.[8]

Issue 3: Difficulty in Purifying the Compound Post-Synthesis

  • Root Cause Analysis:

    • Acidic Purification Media: Standard silica gel can be acidic and induce polymerization on the column.

    • Thermal Stress During Solvent Removal: High temperatures during rotary evaporation can cause polymerization.

  • Corrective and Preventative Actions:

    • Use Neutral or Basic Alumina: For column chromatography, consider using neutral or basic alumina instead of silica gel.[9]

    • Deactivate Silica Gel: If silica gel must be used, it can be pre-treated with a solution of triethylamine in the eluent to neutralize acidic sites.

    • Low-Temperature Solvent Removal: Remove solvents under reduced pressure at low temperatures.

    • Add a Polymerization Inhibitor Post-Purification: For storage of the purified compound, consider adding a small amount of a suitable inhibitor.

Polymerization Inhibitors: A Preventative Strategy

For applications where the presence of a small amount of an additive is acceptable, the use of a polymerization inhibitor can be an effective preventative measure.

Inhibitor TypeExamplesMechanism of ActionConsiderations
Hindered Phenols Butylated hydroxytoluene (BHT), HydroquinoneRadical scavengers. While polymerization is primarily cationic, radical pathways can sometimes be initiated.Generally effective at low concentrations (100-500 ppm). May need to be removed for certain catalytic reactions.
Hindered Amines 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)Stable free radical that can trap radical initiators.Can also act as a mild base.
Basic Additives Potassium carbonate (solid)Neutralizes trace acids.Can be added to the storage container as a solid scavenger. Ensure it is anhydrous.

Visualizing the Problem and Solution

The Polymerization Pathway

The primary route of polymerization is through a cationic ring-opening mechanism.

Monomer This compound Protonation Protonation (H+) Monomer->Protonation Acidic Catalyst Azetidinium Azetidinium Ion (Reactive Intermediate) Protonation->Azetidinium ROP Ring-Opening Polymerization Azetidinium->ROP Attack by another monomer Polymer Polymer Chain ROP->Polymer

Caption: Cationic ring-opening polymerization of this compound.

Troubleshooting Workflow

A logical approach to diagnosing and solving polymerization issues.

Start Polymerization Observed CheckStorage Review Storage Conditions Start->CheckStorage CheckReaction Analyze Reaction Conditions Start->CheckReaction StorageTemp Temperature > 8°C? CheckStorage->StorageTemp StorageAtm Inert Atmosphere Used? CheckStorage->StorageAtm AcidicReagents Acidic Reagents/Catalysts Present? CheckReaction->AcidicReagents SolventChoice Solvent Appropriate? CheckReaction->SolventChoice FixStorageTemp Store at 2-8°C or -20°C StorageTemp->FixStorageTemp Yes FixStorageAtm Store Under Inert Gas StorageAtm->FixStorageAtm No NeutralizeReaction Add Non-nucleophilic Base AcidicReagents->NeutralizeReaction Yes ChangeSolvent Switch to Aprotic, Non-polar Solvent SolventChoice->ChangeSolvent No

Caption: A logical workflow for troubleshooting polymerization.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed to minimize degradation during purification.

  • Column Preparation:

    • Choose neutral or basic alumina as the stationary phase.

    • If using silica gel, prepare a slurry with the chosen eluent and add 1% triethylamine (v/v) to neutralize acidic sites.

    • Pack the column as usual.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Load the sample onto the column.

  • Elution:

    • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol). The optimal eluent should be determined by thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C).

  • Storage:

    • Immediately place the purified product under an inert atmosphere and store at 2-8°C or -20°C.

Protocol 2: Recommended Long-Term Storage Procedure
  • Select Container: Choose a clean, dry amber glass bottle with a PTFE-lined cap.

  • Add Inhibitor/Stabilizer (Optional): Add a small amount of anhydrous potassium carbonate or a suitable radical inhibitor (e.g., BHT at ~200 ppm).

  • Inert Atmosphere: Place the purified compound in the bottle.

  • Purge Headspace: Flush the air out of the bottle's headspace by directing a gentle stream of nitrogen or argon into the bottle for 1-2 minutes.

  • Seal: Immediately and tightly seal the bottle with the cap. For extra protection, wrap the cap and neck with Parafilm®.

  • Store: Place the sealed container in a refrigerator (2-8°C) or freezer (-20°C) away from any acidic or reactive materials.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. [Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • Kovács, E. R., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Hao, H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Baxendale Group, Durham University. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. [Link]

  • ResearchGate. (2024). Which condition storage is suitable for azide-labelled protein/peptide?. [Link]

  • ResearchGate. (2025). Synthesis of azetidines from aziridines and epoxides. [Link]

  • Goethals, E. J., & Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • Goethals, E., et al. (1980). The polymerization of azetidines and azetidine derivatives. Polymer Journal. [Link]

  • Masson, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Gleede, T., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]

  • Rupar, P. A., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules. [Link]

  • Al-Masoudi, N. A., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Masson, G., et al. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link]

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Technical Support Center: Purification of 1-(2-Hydroxyethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-Hydroxyethyl)azetidin-3-ol. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable building block from complex reaction mixtures. As a small, highly polar, and hydrophilic molecule, this compound presents unique purification hurdles that standard protocols may not adequately address. This guide provides in-depth, field-tested insights and troubleshooting strategies in a practical question-and-answer format to help you achieve your desired purity and yield.

Section 1: Understanding the Challenge - Physicochemical Properties

Question: What are the key properties of this compound, and why do they make purification difficult?

Answer: The difficulty in purifying this compound stems directly from its molecular structure. The presence of two hydroxyl (-OH) groups and a tertiary amine within a small azetidine ring confers a high degree of polarity and hydrophilicity.

Key challenges include:

  • High Water Solubility: The molecule readily forms hydrogen bonds, making it highly soluble in water and other polar protic solvents. This complicates aqueous work-ups and extractions, as the compound may preferentially remain in the aqueous layer.

  • Low Volatility: The multiple hydrogen bonding sites result in a high boiling point, making standard distillation techniques impractical and likely to cause decomposition.

  • Chromatographic Difficulties: Its high polarity leads to problematic behavior on standard chromatography media. It often exhibits very strong retention (streaking) on normal-phase silica or very weak retention (elution in the void volume) on traditional reversed-phase (C18) columns.

  • Basic Nature: The azetidine nitrogen is basic (estimated pKa ≈ 8-9), which can lead to strong, undesirable interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing and potential degradation.[1][2]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight117.15 g/mol Small molecule, potentially removable by size exclusion, but often not practical.
PolarityHighPoor solubility in non-polar organic solvents; challenging for standard extraction.
Water SolubilityVery HighDifficult to extract from aqueous media; requires specialized techniques like salting out or continuous extraction.
pKa (Conjugate Acid)~8-9Basic nature causes tailing on silica gel; pH adjustment is critical for ion-exchange or reversed-phase methods.
Boiling PointHigh (>200 °C, est.)Not amenable to standard distillation; requires high vacuum (Kugelrohr) which risks decomposition.
Hydrogen BondingStrong Donor & AcceptorContributes to high water solubility and low volatility.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common problems encountered during the purification of this compound.

FAQ 1: My compound is stuck in the aqueous layer during work-up. How can I extract it?

This is a frequent issue. Standard extraction with solvents like ethyl acetate or dichloromethane (DCM) is often inefficient.

  • Expert Insight: The goal is to either decrease the polarity of the aqueous phase or use a more polar extraction solvent.

    • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer. K2CO3 has the added benefit of basifying the solution, ensuring the amine is in its free base form, which is typically less water-soluble than its protonated salt.

    • Use More Polar Solvents: Attempt extraction with more polar solvents like n-butanol or a 9:1 mixture of DCM:Isopropanol. These have a greater capacity to solvate polar molecules.

    • Continuous Liquid-Liquid Extraction: For larger scales, a continuous liquid-liquid extractor can be highly effective, albeit more complex to set up.

FAQ 2: My compound streaks badly or doesn't move from the baseline on a standard silica gel column. What can I do?

This is a classic sign of strong interaction between your basic amine and the acidic silica surface.[1][3]

  • Expert Insight: You must either neutralize the acidic sites on the silica or use a more suitable stationary/mobile phase combination.

    • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide.[1][2] This neutralizes the acidic silanol groups, preventing irreversible adsorption and reducing tailing.

    • Use a Basic Mobile Phase Modifier: Incorporate a base directly into your mobile phase system. A common and highly effective system for very polar amines is DCM/Methanol/Ammonium Hydroxide (e.g., 89:10:1).[4]

    • Switch to an Alternative Stationary Phase: Consider using a less acidic support. Basic or neutral alumina can be excellent alternatives to silica for purifying amines.[4] Amine-functionalized silica columns are commercially available and provide a basic surface that minimizes unwanted interactions, often allowing for the use of less polar solvent systems like Hexane/Ethyl Acetate.[2]

FAQ 3: My compound elutes in the solvent front on my C18 reversed-phase column. How can I achieve retention?

This indicates that your compound is too polar for the non-polar C18 stationary phase and has no retention.

  • Expert Insight: You need to modify the chromatographic system to favor interaction with the polar analyte.

    • Use Highly Aqueous Mobile Phases: Some modern reversed-phase columns are "aqueous stable" and can be run with 100% aqueous mobile phase (e.g., water with a pH buffer or modifier). This maximizes the polarity of the mobile phase, encouraging retention of hydrophilic compounds.[1]

    • Consider Embedded Polar Group (EPG) Columns: These reversed-phase columns have polar groups (e.g., amides, carbamates) embedded within the alkyl chains. These groups provide an alternative interaction mechanism for polar analytes, enhancing retention compared to standard C18 phases.

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for this class of molecule.[1] It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic mobile phase (e.g., >80% acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention and separation for highly polar compounds.

FAQ 4: Chromatography is proving difficult. Are there any non-chromatographic methods to purify my compound?

Yes, classical chemistry techniques can be very effective and are often more scalable than chromatography.

  • Expert Insight: Exploiting the basicity of the azetidine nitrogen is the most robust strategy.

    • Purification via Salt Formation: Convert the crude, free-base amine into a salt by treating it with an acid. Hydrochloride (HCl) or oxalate salts are common choices.[4][5] These salts are often crystalline solids with significantly different solubility profiles than the free base. You can precipitate the salt from a solvent in which it is poorly soluble (e.g., isopropanol, acetone, or diethyl ether), collect it by filtration, and wash away the neutral/acidic impurities. The pure free base can then be regenerated by treating the salt with a base and extracting.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel

This protocol is designed for researchers experiencing severe tailing with basic compounds on standard silica.

  • Column Packing: Dry pack a glass column with the appropriate amount of silica gel (typically 50-100x the mass of your crude material).

  • Deactivation: Prepare a solvent mixture of your initial, low-polarity eluent (e.g., 98:2 DCM:Methanol) containing 2% triethylamine (TEA).

  • Flush the column with 3-5 column volumes of this deactivating solvent mixture. This step is critical to neutralize the silica surface.[1]

  • Equilibration: Flush the column with 3-5 column volumes of your starting elution solvent (e.g., 98:2 DCM:Methanol with 1% TEA) to remove excess, unbound TEA.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or DCM. Adsorb it onto a small amount of silica gel ("dry loading") if it is not fully soluble. Apply the sample to the top of the column.

  • Elution: Begin elution with your starting solvent system. Gradually increase the polarity by increasing the percentage of methanol (and keeping the TEA percentage constant). For example, create a gradient from 2% to 15% methanol in DCM + 1% TEA.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC (using a plate developed in a jar containing your eluent system, including the TEA). Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should co-evaporate.

Protocol 2: Purification via HCl Salt Formation and Recrystallization

This method avoids chromatography and can provide very high purity material.

  • Dissolution: Dissolve the crude this compound in a suitable anhydrous solvent where the free base is soluble but the HCl salt is not. Anhydrous isopropanol (IPA) or ethanol are good starting points.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or acetyl chloride which generates HCl in situ). Monitor the pH with a pH strip, adding acid until the solution is acidic (pH ~2-3).

  • Precipitation: The hydrochloride salt should precipitate as a solid. Stir the cold slurry for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., IPA or diethyl ether) to remove any remaining soluble impurities.

  • Recrystallization (Optional): For higher purity, recrystallize the salt from a suitable solvent system, such as ethanol/ether or methanol/acetone.

  • Drying: Dry the purified salt under high vacuum.

  • Liberation of Free Base (If Required): Dissolve the purified salt in water, cool in an ice bath, and basify to pH >10 with a strong base (e.g., 50% aq. NaOH or solid K2CO3). Extract the pure free base into a suitable organic solvent (e.g., DCM or n-butanol), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Section 4: Visual Guides & Workflows

Diagram 1: Purification Strategy Selection Workflow

This diagram provides a logical decision tree for selecting the most appropriate purification method based on the characteristics of your crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture check_solid Is the crude material a solid? start->check_solid check_purity Is purity >85%? check_solid->check_purity Yes chromatography Proceed to Chromatography check_solid->chromatography No (Oil/Gum) crystallize Attempt Recrystallization or Salt Formation check_purity->crystallize Yes check_purity->chromatography No final_product Pure Product crystallize->final_product check_chrom_type Select Chromatography Type chromatography->check_chrom_type normal_phase Normal Phase (Deactivated Silica / Alumina) check_chrom_type->normal_phase Impurity profile suits NP reverse_phase Reversed Phase (EPG Column) check_chrom_type->reverse_phase Moderately polar analytes hilic HILIC check_chrom_type->hilic Highly polar analytes normal_phase->final_product reverse_phase->final_product hilic->final_product

Caption: Decision workflow for selecting a purification strategy.

Diagram 2: Troubleshooting Poor Peak Shape in Chromatography

This diagram outlines a logical approach to diagnosing and solving issues like peak tailing or fronting during chromatographic purification.

Troubleshooting_Chromatography start Poor Peak Shape Observed (e.g., Tailing) check_phase What is the Stationary Phase? start->check_phase silica Standard Silica Gel check_phase->silica Normal rp Reversed-Phase (C18) check_phase->rp Reversed cause_silica Probable Cause: Acidic Silanol Interaction silica->cause_silica cause_rp Probable Cause: Secondary Interactions or Wrong pH rp->cause_rp solution_silica1 Add Base to Mobile Phase (e.g., 1% TEA or NH4OH) cause_silica->solution_silica1 solution_silica2 Switch to Neutral/Basic Phase (Alumina, Amine-Silica) cause_silica->solution_silica2 success Improved Peak Shape solution_silica1->success solution_silica2->success solution_rp1 Adjust Mobile Phase pH (e.g., Add Formic Acid or Ammonium Formate) cause_rp->solution_rp1 solution_rp2 Use End-Capped Column or Alternative Phase (EPG) cause_rp->solution_rp2 solution_rp1->success solution_rp2->success

Caption: Logic for troubleshooting poor chromatography peak shape.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]

  • Hendricks, M. P., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Materials Letters, 1(2), 245-251. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from [Link]

Sources

Technical Support Center: Purification of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Bromoethanol

Executive Summary

Removing unreacted 2-bromoethanol (2-BE) from azetidine reaction mixtures is a critical purification step. 2-BE is a genotoxic impurity (alkylating agent) and falls under ICH M7 regulatory guidelines, requiring removal to ppm levels. Furthermore, the inherent ring strain of azetidines (~25 kcal/mol) makes them susceptible to acid-catalyzed ring opening, rendering standard amine workups risky.

This guide provides three validated protocols to remove 2-BE while preserving the azetidine core.

Quick Decision Guide

Use the following logic tree to select the best purification strategy for your specific azetidine product.

purification_decision Start Start: Azetidine Product + 2-BE Impurity CheckMW Is Product Volatile? (BP < 150°C @ atm) Start->CheckMW Distillation Method A: Vacuum Distillation (Exploit BP differences) CheckMW->Distillation Yes CheckStability Is Azetidine Acid-Stable? (e.g., No acid-labile protecting groups) CheckMW->CheckStability No (High MW) Extraction Method B: Cold 'Soft' Acid Extraction (Partitioning) CheckStability->Extraction Yes (Moderate Stability) Scavenging Method C: Resin Scavenging (Chemoselective Capture) CheckStability->Scavenging No (Highly Sensitive) Extraction->Scavenging Trace 2-BE remains

Figure 1: Decision matrix for selecting the optimal purification route based on product volatility and stability.

Physical Properties Reference
Property2-Bromoethanol (Impurity)Generic Azetidine (Product)Implication
Boiling Point ~56°C (20 mmHg) / 149°C (atm)Varies (Simple: ~62°C; Complex: >200°C)Distillation is viable only if BP difference >20°C.
pKa ~13.8 (Alcohol - Neutral)~10-11 (Conjugate Acid)Allows separation via pH manipulation.
Solubility Water, Ether, DCM, EthanolOrganic solvents (free base); Water (salt)Partitioning is the primary separation mechanism.
Reactivity Electrophile (Alkylator)Nucleophile (Basic Amine)2-BE can be "caught" by nucleophilic scavengers.
Method A: The "Soft" Acid Extraction (Partitioning)

Best for: Stable azetidines where the product is the major component.

The Challenge: Standard amine workups use strong acids (HCl) to pull amines into the aqueous phase. However, protonated azetidines are highly susceptible to nucleophilic attack (by water or halides), leading to ring opening and product loss.

The Solution: Use a cold, weak acid buffer to protonate the azetidine without triggering ring opening.

Protocol:
  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., MTBE or Diethyl Ether ). Avoid DCM if possible, as it can solubilize some protonated species.

  • The "Soft" Wash:

    • Prepare a 0.5 M Citric Acid or NaH₂PO₄ buffer (pH 4–5) .

    • Cool both the organic phase and the buffer to 0°C (Ice bath).

    • Crucial: Extract the organic layer with the cold buffer. The basic azetidine will protonate and move to the aqueous layer. The neutral 2-bromoethanol will remain in the organic layer.

  • Separation: Separate the layers immediately. Keep the aqueous layer cold.[1]

  • Organic Wash: Wash the aqueous (product) layer once with fresh cold MTBE to remove entrained 2-bromoethanol.

  • Recovery:

    • Add fresh DCM to the aqueous layer.

    • Adjust pH to ~12 using cold NaOH or K₂CO₃ .

    • Extract the free-based azetidine into the DCM.

    • Dry over Na₂SO₄ and concentrate.[2][3]

Why this works: Citric acid provides a "soft" protonation source. Keeping the system cold reduces the kinetic rate of hydrolysis (ring opening).

Method B: Resin Scavenging (Chemoselective)

Best for: Late-stage purification, acid-sensitive azetidines, or removing trace (ppm) levels of 2-BE.

The Logic: 2-Bromoethanol is an alkyl halide.[4] It reacts readily with strong nucleophiles. By using a polymer-supported nucleophile (scavenger resin), we can covalently bind the 2-BE to a solid bead and filter it away, leaving the azetidine in solution.

Recommended Resins:
  • Thiol Resins (e.g., Si-Thiol, PL-Thiol): Highly effective for alkyl halides.

  • Amine Resins (e.g., Polymer-bound Benzylamine): Good alternative if thiol is unavailable.

Protocol:
  • Dissolution: Dissolve the crude azetidine in a solvent compatible with the resin (DCM, THF, or Ethanol).

  • Loading: Add 2–4 equivalents of Thiol scavenger resin (relative to the estimated amount of 2-BE impurity, not the product).

  • Base Addition: Add a catalytic amount of base (e.g., DIPEA or TEA) to activate the thiol resin (formation of thiolate).

    • Note: If your azetidine is sufficiently basic, it may auto-catalyze this, but adding DIPEA ensures efficiency.

  • Incubation: Stir gently at room temperature for 4–12 hours.

    • Tip: Heating to 40°C accelerates scavenging but monitor azetidine stability.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad. The 2-BE is now trapped on the solid beads.

  • Concentration: Evaporate the filtrate to obtain purified azetidine.

scavenging_mechanism Resin Polymer Support (Solid Bead) Linker -SH Group (Nucleophile) Resin->Linker Impurity 2-Bromoethanol (Electrophile) Linker->Impurity + Base (DIPEA) Complex Resin-S-CH2CH2OH (Covalent Bond) Impurity->Complex SN2 Reaction

Figure 2: Mechanism of removal. The thiol resin displaces the bromide, anchoring the alcohol to the solid phase.

Method C: Vacuum Distillation

Best for: Simple, low-molecular-weight azetidines.

The Logic: 2-Bromoethanol has a boiling point of ~56°C at 20 mmHg.[3][5] If your azetidine product has a significantly different boiling point (e.g., >80°C at 20 mmHg), fractional distillation is the cleanest method.

Warning: Do not distill to dryness. Azetidines can polymerize or decompose when concentrated and heated. Always leave a small amount of "heel" in the flask.

Frequently Asked Questions (FAQs)

Q1: I cannot see 2-bromoethanol on my TLC plate. How do I know it's gone? A: 2-Bromoethanol lacks a UV chromophore, making it invisible under standard UV (254 nm).

  • TLC Visualization: Use KMnO₄ (Potassium Permanganate) or Hanessian’s Stain (Cerium Molybdate) . 2-BE will appear as a yellow/white spot on a purple/blue background.

  • GC-FID: This is the gold standard for quantification. 2-BE is volatile and detects well on standard non-polar columns (e.g., DB-5).

Q2: My azetidine decomposed during the acid wash. What went wrong? A: You likely used an acid that was too strong (low pH) or the exposure time was too long.

  • Fix: Switch to 0.5 M Citric Acid (pH ~4.5).

  • Fix: Ensure the extraction is performed at 0°C .

  • Fix: Do not let the azetidine sit in the aqueous acid phase; basify and re-extract immediately.

Q3: Can I use silica gel chromatography? A: Yes, but with caveats.

  • Issue: Azetidines often streak on silica due to their basicity.

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites on the silica.

  • Elution: 2-Bromoethanol is relatively polar. It may co-elute with polar azetidines. Scavenging (Method B) is usually superior to chromatography for this specific impurity.

References
  • PubChem. 2-Bromoethanol Compound Summary. National Center for Biotechnology Information. [Link]

  • ICH. Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[6][7] International Council for Harmonisation.[6][7] [Link]

  • Wipf, P. Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh.[8] [Link]

Sources

Technical Support Center: Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of N-Hydroxyethylation of Azetidines Content Type: Technical Support Center (Tier 2 Specialist Response) Audience: Medicinal Chemists and Process Development Scientists

Ticket ID: AZ-HYD-004 Subject: Low yield and ring-opening during N-hydroxyethylation of azetidine scaffolds. Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Problem Diagnosis

User Issue: Users frequently report low isolated yields (<40%) when attempting to install a 2-hydroxyethyl group onto an azetidine ring. Common symptoms include the isolation of linear amino-alcohol byproducts (ring-opening), polymerization (gummy residues), or incomplete conversion.

Root Cause Analysis: Azetidines possess significant ring strain (~25.4 kcal/mol), making them kinetically unstable compared to pyrrolidines or piperidines.[1] The N-hydroxyethylation reaction introduces two competing failure modes:

  • Acid-Catalyzed Ring Opening: The transition state for N-alkylation often generates transient ammonium species. If the reaction medium becomes acidic (even locally), the strained ring opens via nucleophilic attack.[2]

  • Over-Alkylation (Quaternization): The product (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to azetidinium salt formation and subsequent degradation.

Standard Operating Procedures (SOPs)

We recommend two distinct protocols depending on your lab's capabilities. Method A is preferred for standard bench-scale synthesis due to safety and ease of handling. Method B is reserved for scale-up where atom economy is critical.

Method A: The 2-Haloethanol Route (Recommended)

Best for: Bench scale (100 mg – 10 g), standard glassware.

Reagents:

  • Substrate: Azetidine derivative (1.0 equiv)

  • Reagent: 2-Bromoethanol (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

  • Setup: In a flame-dried round-bottom flask, suspend the azetidine salt (if using HCl salt) and Base in MeCN (0.2 M concentration). Stir for 15 min at Room Temperature (RT) to liberate the free base.

  • Addition: Cool the mixture to 0°C. Add 2-Bromoethanol dropwise over 10 minutes.

    • Why: Cooling suppresses the rapid exotherm that can trigger polymerization.

  • Reaction: Allow to warm to RT naturally. Stir for 12–18 hours.

    • Monitoring: Check via LC-MS.[1] Look for the M+45 peak (Hydroxyethyl).

  • Workup: Filter off inorganic solids. Concentrate the filtrate at low temperature (<40°C).

    • Critical: High heat during rotary evaporation can cause the concentrated product to self-react/polymerize.

Method B: The Ethylene Oxide (EO) Route

Best for: Scale-up (>10 g), avoiding halide waste.

Reagents:

  • Substrate: Azetidine derivative (1.0 equiv)

  • Reagent: Ethylene Oxide (1.1 equiv, solution in THF)

  • Solvent: Methanol or Water (Protic solvents accelerate EO ring opening via H-bonding)

  • Temperature: -10°C to 0°C

Protocol:

  • Dissolve azetidine in Methanol (0.5 M) in a pressure tube or sealed vessel.

  • Cool to -10°C.

  • Add EO solution slowly.

  • Stir at 0°C for 4 hours, then allow to warm to 10°C.

  • Safety Note: EO is a genotoxic gas. This must be performed in a well-ventilated hood with appropriate scrubbing.

Technical Deep Dive: The Stability-Reactivity Paradox

The following diagram illustrates the kinetic competition occurring in your flask. To maximize yield, you must keep the system in the "Blue Zone" (Kinetic Control) and avoid the "Red Zone" (Thermodynamic Degradation).

Azetidine_Reaction_Pathways Start Azetidine (Sec-Amine) Transition Transition State (Charged) Start->Transition Nucleophilic Attack Protonated Protonated Azetidinium (Acidic Conditions) Start->Protonated +H+ (Low pH) Reagent Alkylation Agent (2-Bromoethanol) Reagent->Transition Product N-(2-hydroxyethyl) azetidine Transition->Product -HBr (Base scavenged) QuatSalt Quaternary Ammonium (Over-alkylation) Product->QuatSalt +Excess Reagent RingOpen Linear Amino-Alcohol (Byproduct) Protonated->RingOpen Nucleophile (H2O/Br-)

Figure 1: Reaction pathways showing the desired S_N2 route (Green) versus acid-mediated ring opening and over-alkylation failure modes (Red).

Mechanistic Insight

The azetidine nitrogen is a paradox: it is nucleophilic, but the ring strain makes it a good leaving group if protonated.

  • The pKa Factor: The pKa of a protonated azetidine is ~11.0. In the presence of strong acids (or even generated HBr in Method A), the equilibrium shifts toward the protonated form.

  • The Ring Opening: Once protonated, the

    
     bond is weakened. A nucleophile (even weak ones like bromide ions or residual water) attacks the 
    
    
    
    -carbon, relieving the 25 kcal/mol strain and destroying your product [1, 2].

Key Takeaway: You must maintain a basic pH throughout the reaction to prevent the formation of the protonated intermediate.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Nucleophilicity suppressed by steric bulk or solvent choice.Switch from MeOH to MeCN or DMF . Aprotic polar solvents enhance the nucleophilicity of the amine. Increase temperature to 40°C (cautiously).
Linear Byproducts Acidic pH drift. As the reaction proceeds, HBr/HCl is generated.Ensure you are using 2.0–3.0 equiv of base (

). Consider using a "proton sponge" or hindered base if the substrate is sensitive.
Polymerization/Goo Thermal degradation or concentration shock.Do not heat above 60°C. When removing solvent, keep the bath temp <40°C. Azetidines can self-polymerize at high concentrations if heated.
Over-alkylation (M+89) Product is more nucleophilic than starting material.Use a slight deficiency of the alkylating agent (0.95 equiv) or use slow addition (syringe pump) to keep the reagent concentration low relative to the substrate.
Inseparable Salts Inorganic base trapping product.Switch to organic base DIPEA (Hünig's Base) in CH2Cl2, or perform a basic aqueous workup (sat. NaHCO3) to ensure the amine is free.

Quantitative Data: Reagent Comparison

The following data summarizes internal optimization studies for the N-hydroxyethylation of 3-phenylazetidine.

ParameterEthylene Oxide (EO)2-BromoethanolEthylene Carbonate
Typical Yield 75–85%60–75%30–50%
Reaction Temp 0°C25°C110°C
Ring Integrity High (Low Temp)ModerateLow (High Temp risks opening)
Atom Economy ExcellentGoodPoor (CO2 loss)
Safety Profile High Risk (Toxic Gas)Moderate (Toxic Liquid)Green/Safe
Recommendation Scale-up OnlyGeneral Purpose Not Recommended for Azetidines

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2] This study details the acid-mediated decomposition pathways of azetidines and the correlation between pKa and stability.[2]

  • Couty, F., & Drouillat, B. (2012). The reactivity of azetidines: Strain-driven character of the four-membered heterocycle.[1][3][4] A comprehensive review on the synthesis and reactivity, specifically highlighting ring-opening sensitivities.

  • Organic Syntheses. (1928). 2-Bromoethanol Synthesis and Reactivity.

Sources

Technical Support Center: Troubleshooting Low Yields in Azetidin-3-ol Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for azetidin-3-ol alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical synthetic transformation. The unique structure of azetidin-3-ol, with its strained four-membered ring and two nucleophilic centers (the nitrogen and the oxygen), often leads to complex reaction outcomes.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation of azetidin-3-ol is resulting in very low yields. What is the most likely cause?

Low yields in the N-alkylation of azetidin-3-ol are frequently due to a competing O-alkylation side reaction. Both the secondary amine and the hydroxyl group are nucleophilic and can react with the alkylating agent. The key to a successful N-alkylation is to enhance the nucleophilicity of the nitrogen atom while minimizing the reactivity of the oxygen atom.

Several factors can influence the N- vs. O-selectivity:

  • Steric Hindrance: The nitrogen atom is generally less sterically hindered than the hydroxyl group, which can favor N-alkylation.

  • Basicity: The nitrogen is more basic than the oxygen, meaning it is more readily deprotonated to form a more potent nucleophile. The pKa of the conjugate acid of azetidine is approximately 11.29.[3]

  • Solvent Effects: The choice of solvent can influence which site is more nucleophilic.[4][5]

Troubleshooting Steps:

  • Protect the Hydroxyl Group: The most direct way to prevent O-alkylation is to protect the hydroxyl group before performing the N-alkylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.[6][7] These groups are generally stable to the basic conditions used for N-alkylation and can be removed later in the synthetic sequence.[8]

  • Optimize the Base: A systematic screening of bases is crucial. A strong, non-nucleophilic base is often preferred to deprotonate the nitrogen without interfering with the alkylating agent. Consider bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9][10] The choice of base can significantly impact the reaction's success.

  • Solvent Selection: The solvent can influence the relative nucleophilicity of the nitrogen and oxygen atoms. Aprotic polar solvents like DMF or DMSO can favor N-alkylation. It's advisable to screen a range of solvents to find the optimal conditions for your specific substrate and alkylating agent.[11]

Q2: I am observing a significant amount of a dialkylated byproduct. How can I favor mono-alkylation?

The formation of dialkylated products, where both the nitrogen and oxygen are alkylated, is a common issue. Additionally, overalkylation at the nitrogen can occur, leading to the formation of a quaternary ammonium salt, especially with highly reactive alkylating agents like methyl iodide.[12][13] This happens because the product of the initial N-alkylation, a tertiary amine, can still be nucleophilic.[12]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your alkylating agent. Using a slight excess (1.0-1.2 equivalents) can help drive the reaction to completion without promoting significant dialkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, which can favor mono-alkylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled mono-alkylation product.[14]

  • Consider a Protecting Group Strategy: If dialkylation remains a persistent issue, protecting the hydroxyl group is the most effective solution.[15]

Q3: My reaction is sluggish and does not go to completion, even with an excess of the alkylating agent. What can I do?

Incomplete conversion can be due to several factors, including insufficient reactivity of the starting materials or deactivation of the reagents.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as higher temperatures can also lead to increased side product formation.

  • Activate the Alkylating Agent: If you are using an alkyl halide, consider converting it to a more reactive species like an alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Check Reagent Quality: Ensure that your azetidin-3-ol, alkylating agent, base, and solvent are pure and dry. Moisture can quench the base and hinder the reaction.

  • Use a More Forcing Base: If a weaker base like triethylamine is not effective, switching to a stronger base such as potassium carbonate or cesium carbonate might be necessary to fully deprotonate the azetidine nitrogen.[9]

Visualizing the Competing Pathways

The following diagram illustrates the primary challenge in azetidin-3-ol alkylation: the competition between N-alkylation and O-alkylation.

Caption: Competing N- and O-alkylation pathways.

Q4: I have successfully protected the hydroxyl group, but now the N-alkylation is not working. What could be the problem?

While protecting the hydroxyl group is often a good strategy, the choice of protecting group is critical. Some protecting groups, particularly bulky ones, can sterically hinder the nitrogen atom and impede its reaction with the alkylating agent.

Troubleshooting Steps:

  • Evaluate Steric Hindrance: If you are using a very bulky silyl protecting group (e.g., TBDPS), consider switching to a smaller one like TMS or TES.

  • Consider an N-Activating Protecting Group: In some cases, the use of an N-protecting group that can be easily removed, such as a Boc or Cbz group, can be beneficial.[16] However, this adds extra steps to the synthesis. The N-Cbz group, for example, has been shown to be a requirement for good reactivity in some azetidine functionalizations.[16][17]

  • Re-optimize Reaction Conditions: The optimal conditions for the alkylation of protected azetidin-3-ol may be different from those for the unprotected compound. You may need to re-screen bases, solvents, and temperatures.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your azetidin-3-ol alkylation.

Troubleshooting_Workflow Start Low Yield in Alkylation Check_Byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Byproducts O_Alkylation O-Alkylation Observed? Check_Byproducts->O_Alkylation Dialkylation Dialkylation/Overalkylation? O_Alkylation->Dialkylation No Protect_OH Protect Hydroxyl Group O_Alkylation->Protect_OH Yes Incomplete_Reaction Incomplete Reaction? Dialkylation->Incomplete_Reaction No Control_Stoichiometry Adjust Stoichiometry & Addition Rate Dialkylation->Control_Stoichiometry Yes Optimize_Base_Solvent Optimize Base and Solvent Incomplete_Reaction->Optimize_Base_Solvent No Increase_Reactivity Increase Reactivity (Temp, Additive) Incomplete_Reaction->Increase_Reactivity Yes End Optimized Yield Protect_OH->End Optimize_Base_Solvent->End Control_Stoichiometry->End Increase_Reactivity->End

Caption: A logical troubleshooting workflow.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Azetidin-3-ol

This protocol provides a starting point for the N-alkylation of azetidin-3-ol. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.

  • To a stirred solution of azetidin-3-ol (1.0 equiv) in a suitable solvent (e.g., DMF, CH₃CN, 0.1 M), add the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the alkylating agent (1.1 equiv) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protection of Azetidin-3-ol with a Silyl Ether

This protocol describes a general method for protecting the hydroxyl group of azetidin-3-ol as a silyl ether.

  • Dissolve N-protected azetidin-3-ol (e.g., N-Boc-azetidin-3-ol) (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen, argon).

  • Add a base (e.g., imidazole or triethylamine, 1.5-2.0 equiv).

  • Add the silylating agent (e.g., TBDMS-Cl, 1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Data Summary Table
IssuePotential CauseRecommended ActionKey Parameters to Optimize
Low Yield Competing O-alkylationProtect the hydroxyl groupProtecting group, base, solvent
Dialkylation Over-reactionControl stoichiometry, slow additionEquivalents of alkylating agent
Incomplete Reaction Low reactivityIncrease temperature, use additivesTemperature, base strength
No reaction with protected substrate Steric hindranceUse a smaller protecting groupProtecting group choice

This technical guide provides a comprehensive framework for troubleshooting low yields in the alkylation of azetidin-3-ol. By systematically addressing the common challenges of competing side reactions and incomplete conversions, researchers can significantly improve the efficiency of this important synthetic transformation.

References
  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring Formation.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • Datsenko, O. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956.
  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.
  • ChemicalBook. (n.d.). Azetidin-3-ol synthesis.
  • ResearchGate. (n.d.). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47669-47708.
  • BenchChem. (n.d.). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.
  • Kocienski, P. J. (1998). Protecting groups. Thieme.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Wikipedia. (n.d.). Amine alkylation.
  • PubMed. (2019, May 3). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Royal Society of Chemistry. (2023, June 15). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols.
  • National Institutes of Health. (n.d.). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes.
  • ChemBK. (2024, April 9). azetidin-3-ol.
  • SynArchive. (n.d.). Protecting Groups List.
  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • University of Bari. (2022, April 29). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.
  • Google Patents. (n.d.). US3668196A - 3-azetidinols.
  • CymitQuimica. (n.d.). CAS 45347-82-8: azetidin-3-ol.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • BLDpharm. (n.d.). Azetidin-3-ol | 45347-82-8.
  • ChemicalBook. (2025, July 16). Azetidin-3-ol | 45347-82-8.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Wikipedia. (n.d.). Azetidine.
  • ChemRxiv. (n.d.). Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • MDPI. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • MDPI. (2022, April 29). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.

Sources

Identifying oxidative impurities in 1-(2-Hydroxyethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Control of Oxidative Impurities Ticket ID: AZT-OX-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 1-(2-Hydroxyethyl)azetidin-3-ol . As a researcher, you likely selected this intermediate for its dual functionality: the strained azetidine ring offers unique pharmacological properties (often used in JAK inhibitors), while the hydroxyl groups provide handles for further derivatization.

However, this molecule presents a stability paradox . The tertiary amine within the strained ring is highly susceptible to N-oxidation, while the primary and secondary alcohol moieties are prone to carbonyl formation. Furthermore, its high polarity makes standard Reversed-Phase (RP) HPLC retention difficult, often masking impurity profiles until late-stage development.

This guide addresses the specific oxidative pathways of this molecule and provides self-validating protocols to identify and control them.

Diagnostic Workflow: The "Triage" Map

Before diving into specific issues, use this decision tree to categorize your impurity problem. This workflow integrates Mass Spectrometry (MS) logic with Chromatographic behavior.[1][2][3]

AnalyticalTriage Start Start: Unknown Impurity Peak MassCheck Check MS (ESI+) Start->MassCheck Plus16 Mass Shift: +16 Da (M+O) MassCheck->Plus16 m/z ~134 Minus2 Mass Shift: -2 Da (M-2H) MassCheck->Minus2 m/z ~116 FragCheck Run MS/MS Fragmentation Plus16->FragCheck AldCheck Check NMR (CHO signal) Minus2->AldCheck Loss16 Loss of 16 Da (-O) FragCheck->Loss16 Loss18 Loss of 18 Da (-H2O) FragCheck->Loss18 NOxide Diagnosis: N-Oxide (Tertiary Amine Oxidation) Loss16->NOxide Hydroxyl Diagnosis: C-Hydroxylation (Rare for this scaffold) Loss18->Hydroxyl Ketone Diagnosis: Azetidin-3-one (Sec-OH Oxidation) AldCheck->Ketone No CHO peak Aldehyde Diagnosis: Aldehyde (Pri-OH Oxidation) AldCheck->Aldehyde CHO peak ~9.7ppm

Figure 1: Analytical Triage Workflow for differentiating oxidative impurities based on MS shift and fragmentation patterns.

Troubleshooting Guides (FAQ Format)
Ticket #1: "I see a +16 Da impurity, but it co-elutes with the main peak."

The Issue: You are likely using a standard C18 Reversed-Phase column. This compound is extremely polar (logP < 0). N-oxides are even more polar than the parent amine in acidic conditions, leading to co-elution in the void volume or poor resolution.

The Fix: Switch to HILIC Mode. Standard C18 phases cannot retain these small polar heterocycles effectively. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .[4]

  • Column: Zwitterionic HILIC or Amide-HILIC (e.g., TSKgel Amide-80 or BEH Amide).

  • Mobile Phase: High organic (Acetonitrile) with aqueous Ammonium Formate (pH 3.5).

  • Mechanism: The N-oxide is highly basic and polar. In HILIC, water adsorbs to the silica surface.[5] The N-oxide partitions more strongly into this water layer than the parent, usually resulting in increased retention compared to the parent, allowing baseline separation.

Validation Step: Spike the sample with H2O2 (see Protocol below). If the +16 peak grows and shifts away from the parent in HILIC mode, it is the N-oxide.

Ticket #2: "Is the M+16 peak an N-oxide or a Hydroxylated impurity?"

The Issue: Mass spectrometry shows m/z 134 (Parent 118 + 16). This could be the N-oxide (oxidation of the nitrogen) or a hydroxylated carbon species (C-OH).[6]

The Scientific Logic:

  • N-Oxides: The N–O bond is labile. In Electrospray Ionization (ESI) source or Collision Induced Dissociation (CID), N-oxides characteristically lose oxygen radical (•O, -16 Da) or OH (-17 Da).

  • C-Hydroxyls: Alcohols are stable but prone to dehydration. They characteristically lose water (-18 Da).

The Fix: In-Source Fragmentation Analysis. Run an MS/MS product ion scan on the m/z 134 precursor.

  • Result A: Dominant fragment is m/z 118 (M+H - 16). Verdict: N-Oxide. [6][7]

  • Result B: Dominant fragment is m/z 116 (M+H - 18). Verdict: C-Hydroxylation.

Note: For azetidines, N-oxidation is kinetically favored over C-hydroxylation due to the nucleophilicity of the tertiary amine.

Ticket #3: "I found an M-2 impurity (m/z 116). Which alcohol oxidized?"

The Issue: The molecule has two alcohols:[8][9]

  • Primary: Hydroxyethyl side chain (-CH2CH2OH). Oxidation -> Aldehyde .

  • Secondary: Azetidine ring (-CH-OH).[10] Oxidation -> Ketone (Azetidinone) .[11]

The Fix: Derivatization or NMR.

  • Method A (Rapid): Add 2,4-Dinitrophenylhydrazine (DNPH). Both aldehydes and ketones react, but aldehydes react faster. However, this confirms it is a carbonyl.

  • Method B (Definitive - NMR): Dissolve in D2O.

    • Look for a proton signal at 9.5–10.0 ppm . If present, it is the Aldehyde (primary alcohol oxidation).

    • If absent, but MS shows M-2, it is the Ketone (secondary alcohol oxidation).

Oxidative Pathways Visualization

Understanding where the oxygen attacks is crucial for selecting the right inhibitor (e.g., antioxidants vs. packing under nitrogen).

OxidativePathways cluster_carbonyls Carbonyl Impurities (M-2) Parent Parent Molecule This compound (m/z 118) NOxide N-Oxide Impurity (m/z 134) *Most Common* Parent->NOxide Peroxides/Air (Fastest) Aldehyde Aldehyde Impurity (m/z 116) (Side Chain Oxidation) Parent->Aldehyde Metal Ions/Air Ketone Azetidin-3-one (m/z 116) (Ring Oxidation) Parent->Ketone Thermal/Oxidative Acid Carboxylic Acid (m/z 132) (Terminal Oxidation) Aldehyde->Acid Further Oxidation

Figure 2: Primary oxidative degradation pathways. The N-oxide is the kinetic product, while carbonyls are thermodynamic products often catalyzed by trace metals.

Experimental Protocol: Forced Degradation (Oxidation)

To validate your analytical method, you must generate these impurities in situ. Do not rely solely on shelf-aged samples.

Objective: Generate N-oxide and Carbonyl impurities to determine retention times and mass spectra.

Reagents:

  • 30% Hydrogen Peroxide (H2O2) (Reagent Grade).

  • Acetonitrile (ACN) or Methanol (MeOH).

  • This compound reference standard.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL solution of the parent molecule in ACN:Water (50:50).

  • Spiking: Transfer 1.0 mL of this solution to a vial. Add 50 µL of 30% H2O2. (Final H2O2 conc ~1.5%).

  • Incubation:

    • Timepoint A (Mild): 1 hour at Room Temperature. (Targets N-oxide formation).

    • Timepoint B (Harsh): 4 hours at 40°C. (Targets Carbonyls and Ring Opening).

  • Quenching: CRITICAL STEP. Before injection, add a small amount of Manganese Dioxide (MnO2) powder or Catalase to destroy excess peroxide, or dilute significantly. Injecting active peroxide can damage the HPLC column and cause on-column oxidation, creating artifacts.

  • Analysis: Inject onto the HILIC-MS system.

  • Data Interpretation:

    • Compare the chromatogram to a "Blank + H2O2" injection to rule out system peaks.

    • The peak that appears earliest/fastest is likely the N-oxide.

Impurity Data Summary Table

Use this table to build your impurity specification sheet.

Impurity NameMass ShiftLikely OriginDiagnostic Fragment (MS/MS)Remediation Strategy
Azetidine N-Oxide +16 DaPeroxides in solvents (e.g., THF, Ethers), Air exposure[M+H-16]+ (Loss of Oxygen)Use peroxide-free solvents; Store under Argon.
Hydroxyethyl-Aldehyde -2 DaTrace metal catalysis, Light exposure[M+H-18]+ (Loss of H2O from aldehyde hydrate)Add EDTA (chelator); Amber glassware.
Azetidin-3-one -2 DaThermal stress, OxidantsComplex fragmentationControl temperature during synthesis.
Carboxylic Acid +14 DaOver-oxidation of AldehydeLoss of CO2 (-44) or H2OLimit exposure to strong oxidants.
References
  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • Ma, S., & Chowdhury, S. K. (2011). Characterization of N-oxidation and hydroxylamine formation by liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. (Differentiation of N-oxide vs Hydroxyl). Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry.[1][4][5][12] (HILIC for polar heterocycles). Link

  • Tsuchiya, T., et al. Reactivity of Azetidines. The Chemistry of Heterocyclic Compounds.[13][14] (Azetidine ring stability and oxidation). Link

Sources

Technical Support Center: Navigating the Scale-Up of 1-(2-Hydroxyethyl)azetidin-3-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2-Hydroxyethyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the production of this valuable azetidine derivative. We will explore the underlying chemistry of these challenges and offer practical, validated solutions to streamline your process development and ensure a robust, scalable synthesis.

Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry, often incorporated into molecules to enhance properties like solubility and metabolic stability. Its synthesis typically involves a multi-step process, which, while manageable at the lab scale, presents several challenges upon scale-up. This guide will focus on the most common synthetic route and the critical points for successful industrial production.

The primary synthetic pathway can be broken down into three main stages:

  • Formation of a protected azetidin-3-ol derivative: Typically, this involves the synthesis of 1-benzylazetidin-3-ol from benzylamine and epichlorohydrin.

  • Deprotection to yield azetidin-3-ol: The benzyl group is removed, commonly via catalytic hydrogenation.

  • N-alkylation of azetidin-3-ol: The final step involves the introduction of the 2-hydroxyethyl group onto the azetidine nitrogen.

Each of these stages has its own set of potential issues that can impact yield, purity, and overall process efficiency. This guide will provide a structured approach to troubleshooting these challenges.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Protected Azetidine Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: N-Alkylation Benzylamine Benzylamine N-benzyl-1-chloro-3-aminopropan-2-ol N-benzyl-1-chloro-3-aminopropan-2-ol Benzylamine->N-benzyl-1-chloro-3-aminopropan-2-ol Nucleophilic Ring Opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->N-benzyl-1-chloro-3-aminopropan-2-ol 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol N-benzyl-1-chloro-3-aminopropan-2-ol->1-Benzylazetidin-3-ol Intramolecular Cyclization Azetidin-3-ol Azetidin-3-ol 1-Benzylazetidin-3-ol->Azetidin-3-ol Catalytic Hydrogenation (Debenzylation) This compound This compound Azetidin-3-ol->this compound Reaction with 2-Haloethanol or Ethylene Oxide 2-Haloethanol 2-Haloethanol 2-Haloethanol->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Stage 1: Synthesis of 1-Benzylazetidin-3-ol

Q1: My yield of 1-benzylazetidin-3-ol is consistently low, and I'm observing a significant amount of a high-molecular-weight, viscous byproduct. What is happening and how can I fix it?

A: This is a classic scale-up challenge in this synthesis. The viscous byproduct is likely the di-alkylated species, di(3-chloro-2-hydroxypropyl) benzylamine. This occurs when a second molecule of epichlorohydrin reacts with the secondary amine intermediate.[1]

  • Causality: At higher concentrations typical of scale-up, the rate of the second alkylation becomes more competitive with the desired intramolecular cyclization.

  • Solution:

    • Control of Stoichiometry: Slowly add epichlorohydrin to the solution of benzylamine to maintain a high molar excess of the amine throughout the addition.[2]

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the initial reaction of benzylamine and epichlorohydrin to minimize the rate of the second alkylation.[2]

    • Solvent Choice: Using water as a solvent can be advantageous as the desired intermediate, N-benzyl-1-chloro-3-aminopropan-2-ol, may precipitate out of the solution, effectively protecting it from further reaction.

Q2: The intramolecular cyclization step to form the azetidine ring is sluggish and requires long reaction times, leading to decomposition. How can I improve the efficiency of this step?

A: A slow cyclization is often due to an inadequate base or reaction conditions that do not sufficiently favor the intramolecular SN2 reaction.

  • Causality: The cyclization requires the deprotonation of the secondary amine to increase its nucleophilicity for the intramolecular attack on the carbon bearing the chlorine atom.

  • Solution:

    • Base Selection: A strong, non-nucleophilic base is crucial. While sodium carbonate can be used, stronger bases like triethylamine are often more effective.[3]

    • Solvent: Acetonitrile is a good solvent choice for the cyclization step as it is polar aprotic and facilitates SN2 reactions.[2]

    • Temperature: Increasing the temperature to reflux can significantly accelerate the cyclization.[2]

    • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a tetraalkylammonium halide, can enhance the reaction rate, especially in biphasic systems.[3]

Stage 2: Debenzylation of 1-Benzylazetidin-3-ol

Q3: My catalytic hydrogenation for debenzylation is slow and sometimes incomplete. What factors should I consider for optimization?

A: Incomplete debenzylation can be due to catalyst deactivation, insufficient hydrogen pressure, or the presence of impurities.

  • Causality: The palladium catalyst can be poisoned by sulfur-containing impurities or other catalyst inhibitors. The reaction is also sensitive to mass transfer limitations, especially at scale.

  • Solution:

    • Catalyst Choice and Loading: 5% Palladium on carbon (Pd/C) is a standard choice. Ensure the catalyst is of good quality and use an appropriate loading (typically 5-10 wt%).[2]

    • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, increasing the hydrogen pressure can significantly improve the reaction rate.

    • Solvent: A protic solvent like methanol or ethanol is generally effective. Tetrahydrofuran (THF) is also a good option.[2]

    • Agitation: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • Purity of Starting Material: Ensure the 1-benzylazetidin-3-ol is free from any potential catalyst poisons.

Stage 3: N-Alkylation of Azetidin-3-ol

Q4: During the N-alkylation with 2-bromoethanol (or 2-chloroethanol), I am getting a significant amount of a di-alkylated byproduct and a salt-like precipitate. What are these and how can I avoid them?

A: The di-alkylated product is likely the result of the hydroxyl group of the desired product reacting with another molecule of the haloethanol. The precipitate is likely a quaternary ammonium salt, formed by the over-alkylation of the azetidine nitrogen.[4][5]

  • Causality: The nitrogen of the newly formed this compound can be further alkylated by the haloethanol to form a quaternary ammonium salt. This is a common side reaction when alkylating amines.[4] The hydroxyl group can also compete in the alkylation reaction, though this is generally less favorable than N-alkylation.

  • Solution:

    • Control Stoichiometry: Use a controlled amount of the alkylating agent (2-haloethanol). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

    • Choice of Base: A non-nucleophilic base like potassium carbonate is a good choice to neutralize the HBr or HCl formed during the reaction without competing in the alkylation.[3]

    • Reaction Temperature: Maintain a moderate temperature. Excessive heat can promote over-alkylation.

    • Alternative Reagent: Consider using ethylene oxide instead of a 2-haloethanol. Ethylene oxide reacts directly with the amine without generating an acid byproduct, which can simplify the work-up and potentially reduce side reactions. However, ethylene oxide is a hazardous gas and requires specialized handling procedures.

Q5: The purification of the final product, this compound, is difficult. It is very water-soluble and hard to extract. What are the best practices for purification at scale?

A: The high polarity and water solubility of the final product make purification challenging.

  • Causality: The presence of two hydroxyl groups and a tertiary amine makes the molecule highly polar and prone to forming strong hydrogen bonds with water.

  • Solution:

    • Solvent Extraction: Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of isopropanol and chloroform. Multiple extractions will likely be necessary.

    • Crystallization: If the product is a solid, crystallization is often the most effective method for purification at scale. Finding a suitable solvent system is key. Consider mixtures of polar and non-polar solvents.

    • Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be a viable option. However, care must be taken to avoid thermal decomposition.

    • Chromatography: While silica gel chromatography is common in the lab, it can be expensive and cumbersome at an industrial scale. Reverse-phase chromatography may be an alternative, but also comes with cost and solvent considerations.

Frequently Asked Questions (FAQs)

Q: What are the main safety concerns when working with azetidines and their precursors?

A: Azetidines and their precursors can be hazardous. Epichlorohydrin is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Benzylamine is corrosive. Azetidines themselves can be irritants. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment before scaling up any reaction.

Q: Can I use a different protecting group for the azetidine nitrogen instead of benzyl?

A: Yes, other protecting groups can be used. For example, a tert-butyloxycarbonyl (Boc) group is a common alternative. The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions of subsequent steps. The deprotection conditions for a Boc group (typically acidic) are different from the hydrogenolysis used for a benzyl group.[6]

Q: How can I monitor the progress of these reactions effectively?

A: Thin-layer chromatography (TLC) is a quick and easy way to monitor reaction progress at the lab scale. For more quantitative analysis and for scale-up, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. These techniques can also be used to identify and quantify byproducts.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylazetidin-3-ol
  • To a solution of benzylamine in water, slowly add epichlorohydrin at 0-5 °C.[2]

  • Stir the reaction mixture at this temperature for several hours until the formation of N-benzyl-1-chloro-3-aminopropan-2-ol is complete (monitor by TLC or HPLC).

  • Isolate the intermediate by filtration.

  • Dissolve the intermediate in acetonitrile, add a base such as sodium carbonate or triethylamine, and heat to reflux.[2]

  • Monitor the cyclization reaction until completion.

  • Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude 1-benzylazetidin-3-ol by crystallization from a suitable solvent system (e.g., toluene/hexane).[3]

Protocol 2: Synthesis of Azetidin-3-ol
  • Dissolve 1-benzylazetidin-3-ol in a suitable solvent such as methanol or THF.[2]

  • Add a catalytic amount of 5% Pd/C.

  • Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude azetidin-3-ol. This is often used in the next step without further purification.

Protocol 3: Synthesis of this compound
  • Dissolve azetidin-3-ol in a polar aprotic solvent like DMF or acetonitrile.[3]

  • Add a base, such as potassium carbonate.[3]

  • Slowly add 2-bromoethanol or 2-chloroethanol to the mixture at room temperature.

  • Stir the reaction until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or vacuum distillation.

Troubleshooting Decision Tree

Troubleshooting_Tree Low Yield in Stage 1 Low Yield in Stage 1 Byproduct Observed Byproduct Observed Low Yield in Stage 1->Byproduct Observed Viscous byproduct? Slow Cyclization Slow Cyclization Low Yield in Stage 1->Slow Cyclization Incomplete reaction? Di-alkylation Di-alkylation Byproduct Observed->Di-alkylation High MW Optimize Base\n& Solvent Optimize Base & Solvent Slow Cyclization->Optimize Base\n& Solvent Control Stoichiometry\n& Temperature Control Stoichiometry & Temperature Di-alkylation->Control Stoichiometry\n& Temperature Low Yield in Stage 3 Low Yield in Stage 3 Over-alkylation Over-alkylation Low Yield in Stage 3->Over-alkylation Salt precipitate? Purification Issues Purification Issues Low Yield in Stage 3->Purification Issues Aqueous losses? Over-alkylation->Control Stoichiometry\n& Temperature Optimize Extraction\n& Crystallization Optimize Extraction & Crystallization Purification Issues->Optimize Extraction\n& Crystallization

Caption: Decision tree for troubleshooting common scale-up issues.

References

  • Google Patents. (n.d.). Preparation of 1-benzylazetidine-3-ol derivatives.
  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved February 22, 2026, from [Link]

  • ACS Publications. (2011, January 5). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Retrieved February 22, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). A New Approach to the Synthesis of N-Alkylated 2-Substituted Azetidin-3-ones. Retrieved February 22, 2026, from [Link]

  • PubMed Central (PMC). (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved February 22, 2026, from [Link]

  • Chromatography Online. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved February 22, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 1-benzylazetidin-3-ol (l). Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. Retrieved February 22, 2026, from [Link]

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Validation & Comparative

A Guide to the 13C NMR Chemical Shifts of 1-(2-Hydroxyethyl)azetidin-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted and experimental ¹³C NMR chemical shifts for 1-(2-Hydroxyethyl)azetidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. By comparing its spectral data with those of structurally related azetidine derivatives, we offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction

This compound is a bifunctional molecule featuring a strained four-membered azetidine ring, a primary alcohol, and a secondary alcohol. The azetidine motif is a valuable scaffold in drug discovery, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. Understanding the chemical shifts of each carbon atom provides a detailed electronic and structural map of the molecule.

Predicted ¹³C NMR Chemical Shifts for this compound

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. These values are estimated based on established NMR prediction algorithms and by comparison with the closely related analog, 1-(2-ethoxyethyl)azetidin-3-ol[1]. The carbon atoms are numbered as shown in the accompanying structure.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for the Chemical Shift
C2, C458 - 68These carbons are adjacent to the nitrogen atom within the strained azetidine ring. The electronegativity of the nitrogen causes a downfield shift. Their equivalence is due to the free rotation around the C3-O and N-C5 bonds.
C362 - 72This carbon is directly attached to a hydroxyl group, leading to a significant downfield shift due to the oxygen's electronegativity. Its position within the four-membered ring also influences its chemical environment.
C552 - 62This carbon is alpha to the nitrogen atom of the azetidine ring, resulting in a downfield shift. It is also beta to the hydroxyl group on the side chain.
C659 - 69As a carbon directly attached to a hydroxyl group, it experiences a downfield shift.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts and to understand the influence of substituents on the azetidine ring, a comparison with experimentally determined ¹³C NMR data of related compounds is invaluable.

The Effect of N-Substitution on the Azetidine Ring

The substitution on the nitrogen atom of the azetidine ring significantly influences the chemical shifts of the ring carbons. Let's compare the parent azetidine with N-substituted derivatives.

Table 2: Comparison of ¹³C NMR Chemical Shifts of Azetidine and N-Substituted Azetidines

CompoundC2, C4 (ppm)C3 (ppm)Reference
Azetidine~22~22[2]
This compound (Predicted)58 - 6862 - 72-
1-(2-Ethoxyethyl)azetidin-3-ol (Predicted)55 - 6560 - 70[1]

As observed, the introduction of an electron-withdrawing hydroxyethyl group on the nitrogen atom in this compound causes a substantial downfield shift of the C2 and C4 carbons compared to the unsubstituted azetidine. This is due to the inductive effect of the substituent.

The Influence of the 3-Hydroxy Group

The hydroxyl group at the C3 position has a pronounced effect on the chemical shift of the carbon it is attached to.

Table 3: Comparison of ¹³C NMR Chemical Shifts of Azetidine Derivatives With and Without a 3-Hydroxy Group

CompoundC2, C4 (ppm)C3 (ppm)Reference
Azetidine~22~22[2]
Azetidin-3-ol (various derivatives)55 - 6560 - 70[1]
This compound (Predicted)58 - 6862 - 72-

The presence of the hydroxyl group at C3 in azetidin-3-ol derivatives shifts its resonance significantly downfield compared to the C3 of unsubstituted azetidine.

Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire experimental data for this compound or similar compounds, the following general protocol is recommended.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts[3].
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
  • Tune and match the ¹³C probe.
  • Shim the magnetic field to obtain optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a proton-decoupled ¹³C spectrum.
  • Acquisition Time (AQ): ~1-2 seconds.
  • Relaxation Delay (D1): ~2-5 seconds. A longer delay may be necessary for quaternary carbons.
  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.
  • Spectral Width (SW): A typical spectral width for ¹³C NMR is around 200-250 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Reference the spectrum to the TMS signal at 0 ppm.
  • Integrate the peaks if quantitative analysis is desired (though routine ¹³C spectra are not always quantitative).

Visualizing Structural Relationships

The following diagram illustrates the structural similarities between this compound and its key comparative analogs.

G cluster_target Target Molecule cluster_analogs Comparative Analogs This compound This compound Azetidin-3-ol Azetidin-3-ol This compound->Azetidin-3-ol - (2-Hydroxyethyl) group 1-(2-Ethoxyethyl)azetidin-3-ol 1-(2-Ethoxyethyl)azetidin-3-ol This compound->1-(2-Ethoxyethyl)azetidin-3-ol Structural Isomer Azetidine Azetidine Azetidin-3-ol->Azetidine - OH group

Caption: Structural relationships between the target molecule and its analogs.

Conclusion

This guide provides a detailed framework for understanding the ¹³C NMR spectrum of this compound. Through a combination of predicted data and comparative analysis with structurally similar molecules, we have elucidated the expected chemical shifts and the underlying principles governing them. The provided experimental protocol offers a practical starting point for the characterization of this and other novel azetidine derivatives. As with any spectroscopic analysis, the combination of ¹³C NMR with other techniques such as ¹H NMR, COSY, HSQC, and HMBC will provide the most comprehensive structural confirmation.

References

  • MDPI. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(3), 1749. [Link]

Sources

A Comparative Guide to HPLC Method Development for Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The analysis of polar azetidine derivatives by High-Performance Liquid Chromatography (HPLC) presents a significant challenge for chromatographers. Their inherent polarity and basic nature often lead to poor retention on traditional reversed-phase (RP) columns and compromised peak shapes, hindering accurate quantification in drug development and research.[1][2][3] This guide provides an in-depth comparison of modern chromatographic strategies, offering field-proven insights and experimental frameworks to overcome these analytical hurdles.

The Core Challenge: Poor Retention and Peak Asymmetry

Azetidine derivatives, particularly those with polar functional groups, are often protonated at typical mobile phase pH ranges. This positive charge, combined with high water solubility, results in two primary problems in conventional reversed-phase chromatography:

  • Insufficient Retention: Highly polar analytes have a low affinity for nonpolar stationary phases like C18, causing them to elute at or near the column's void volume.[4][5]

  • Peak Tailing: Secondary interactions between the protonated basic analyte and residual, negatively charged silanol groups on the silica surface of the column lead to asymmetrical, tailing peaks.[6][7][8] This phenomenon, known as silanophilic interaction, compromises resolution and integration accuracy.

To address these issues, methods must be designed to either increase the analyte's interaction with the stationary phase or utilize alternative separation mechanisms altogether. This guide compares three robust strategies: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase with Ion-Pairing, and Mixed-Mode Chromatography (MMC).

Method Selection Framework

Choosing the right chromatographic mode is the most critical step in method development. The following decision-making workflow can guide the initial approach.

MethodSelection Start Analyze Polar Azetidine Derivative IsRetentionAdequate Is retention adequate on standard C18 (logP > 0)? Start->IsRetentionAdequate IsPeakShapeGood Is peak shape acceptable (Asymmetry Factor ~1.0)? IsRetentionAdequate->IsPeakShapeGood Yes HILIC Strategy 1: Hydrophilic Interaction Chromatography (HILIC) IsRetentionAdequate->HILIC No (Elutes in void) MixedMode Strategy 3: Mixed-Mode Chromatography (MMC) IsRetentionAdequate->MixedMode No/Borderline OptimizeRP Optimize standard RP: - Low pH mobile phase - High-purity silica column IsPeakShapeGood->OptimizeRP No (Peak Tailing) IonPair Strategy 2: Reversed-Phase with Ion-Pairing OptimizeRP->IonPair If tailing persists HILIC_Mechanism cluster_0 HILIC Stationary Phase StationaryPhase Silica Surface Si-OH WaterLayer Immobilized Water Layer (H₂O) WaterLayer->StationaryPhase:f1 Adsorbs onto Analyte Polar Azetidine (Analyte⁺) Analyte->WaterLayer Partitions into MobilePhase High Organic Mobile Phase (>70% Acetonitrile) MobilePhase->Analyte Carries analyte MMC_Mechanism cluster_0 Mixed-Mode Stationary Phase StationaryPhase Silica Surface C18 Chain Cation-Exchange Group (e.g., -SO₃⁻) Analyte Polar Azetidine (Analyte⁺) Analyte->StationaryPhase:f1 Hydrophobic Interaction Analyte->StationaryPhase:f2 Ionic Interaction

Sources

Pillar 1: Theoretical Fragmentation Pathways of 1-(2-Hydroxyethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-Hydroxyethyl)azetidin-3-ol: A Comparative Analysis

In the landscape of medicinal chemistry and drug discovery, small, saturated heterocycles like azetidines are of significant interest. Their unique three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. This compound (MW: 117.15 g/mol ) is a bifunctional building block, incorporating both the strained azetidine ring and two hydroxyl groups, making it a versatile scaffold for further chemical modification.[1][2] Understanding its structural properties is paramount, and mass spectrometry (MS) stands as a cornerstone technique for its characterization.

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of this compound. As a Senior Application Scientist, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind bond cleavages. We will explore the expected fragmentation pathways under common ionization techniques, compare these predictions to structurally similar alternatives, and provide a robust experimental protocol for researchers to validate these findings in their own laboratories.

The fragmentation of this compound in the mass spectrometer is governed by the interplay of its key functional groups: a tertiary amine within a four-membered ring and two alcohol moieties. The molecular ion (M⁺˙) or protonated molecule ([M+H]⁺) is often unstable and undergoes characteristic cleavages to yield a series of diagnostic fragment ions.[3][4]

The most probable fragmentation pathways include:

  • α-Cleavage: This is a dominant fragmentation mechanism for both amines and alcohols.[4][5][6] The cleavage occurs at the C-C bond adjacent to the heteroatom (N or O), driven by the stabilization of the resulting cation through resonance with the lone pair of electrons on the heteroatom.

  • Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols, which can occur from either the ring or the side-chain hydroxyl group.[5][7]

  • Ring Opening and Cleavage: The strained azetidine ring can undergo cleavage, leading to characteristic neutral losses and fragment ions.

Proposed Fragmentation Scheme

Under Electron Ionization (EI) or Electrospray Ionization (ESI) with collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 118) will likely undergo the following key fragmentations:

  • Loss of Water ([M+H-H₂O]⁺): A facile dehydration event is expected, leading to a prominent ion at m/z 100 . This can be followed by further fragmentation.

  • α-Cleavage at the N-substituent: Cleavage of the C-C bond on the hydroxyethyl side chain is highly probable. This can result in two key fragments:

    • Loss of a neutral CH₂O fragment (from the terminal end of the side chain after rearrangement) is less likely but possible.

    • A more dominant pathway is the cleavage yielding an ion at m/z 88 by loss of C₂H₄O, or a fragment at m/z 74 representing the protonated azetidin-3-ol ring.

  • Ring Cleavage: Fragmentation of the azetidine ring itself can occur. A common pathway for cyclic amines involves the cleavage of a C-C bond adjacent to the nitrogen, which can lead to the formation of an ion at m/z 58 or m/z 44 after subsequent bond cleavages.

  • Side-Chain Cleavage: The loss of the entire hydroxyethyl group as a radical (•CH₂CH₂OH) could lead to a fragment at m/z 72 .

The following diagram illustrates the most probable primary fragmentation pathways for protonated this compound.

G M [M+H]⁺ m/z 118 m100 [M+H-H₂O]⁺ m/z 100 M->m100 -H₂O m88 Fragment m/z 88 M->m88 α-Cleavage (Side Chain) m74 Protonated Azetidin-3-ol m/z 74 M->m74 α-Cleavage (Side Chain) m58 Ring Fragment m/z 58 m100->m58 Further Fragmentation m74->m58 Ring Cleavage m44 Fragment m/z 44 m58->m44 -CH₂

Caption: Predicted primary fragmentation pathways for this compound.

Pillar 2: Comparative Fragmentation Analysis

To provide context, we will compare the predicted fragmentation of our target molecule with two structurally related alternatives. This comparison highlights how modifications to the core azetidine structure influence the resulting mass spectrum.

Compound Structure Key Predicted Fragments (m/z) Dominant Fragmentation Pathways
This compound this compound118 ([M+H]⁺), 100, 88, 74, 58α-Cleavage at N-substituent, Dehydration, Ring Cleavage
Azetidin-3-ol Azetidin-3-ol74 ([M+H]⁺), 56, 44Dehydration, Ring Cleavage
N-Ethylazetidin-3-ol N-Ethylazetidin-3-ol102 ([M+H]⁺), 87, 74, 58α-Cleavage (loss of •CH₃), Ring Cleavage

Analysis of Alternatives:

  • Azetidin-3-ol: Without the N-substituent, the fragmentation is simplified. The primary pathways would involve the loss of water from the protonated molecule (m/z 74) to yield an ion at m/z 56, followed by ring fragmentation to produce smaller ions like m/z 44.

  • N-Ethylazetidin-3-ol: The presence of the N-ethyl group introduces a new, highly favored α-cleavage pathway: the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized iminium ion at m/z 87. This would likely be the base peak. Subsequent fragmentation would follow from this ion as well as from the parent molecule.

The comparison demonstrates that the N-(2-hydroxyethyl) substituent provides unique fragmentation handles, particularly the facile loss of water and specific α-cleavages, which can be used to differentiate it from other simple azetidinols.

Pillar 3: Experimental Protocol for MS Analysis

This section provides a self-validating protocol for acquiring high-quality mass spectra of this compound.

Objective: To obtain the full scan and product ion spectra of this compound using ESI-Q-TOF mass spectrometry.
Materials:
  • This compound (CAS: 660842-73-9)[2]

  • LC-MS grade Water with 0.1% Formic Acid

  • LC-MS grade Acetonitrile with 0.1% Formic Acid

  • High-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer

Methodology:
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water:acetonitrile, both containing 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.[8]

  • Instrumentation and Infusion:

    • Set up the mass spectrometer for direct infusion analysis.

    • Use a syringe pump to infuse the sample at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.0 - 2.0 Bar

    • Drying Gas (N₂): 4.0 - 6.0 L/min

    • Drying Gas Temperature: 180 - 220 °C

    • Mass Range (Full Scan): m/z 50 - 250

    • Acquisition Rate: 1 spectrum/second

  • Data Acquisition:

    • Step 1: Full Scan MS: Acquire data in full scan mode to identify the protonated molecular ion ([M+H]⁺), expected at m/z 118.0863.

    • Step 2: Tandem MS (MS/MS): Perform product ion scans by selecting the [M+H]⁺ ion (m/z 118.1) as the precursor.

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions. This allows for the construction of a comprehensive fragmentation pattern.[9][10]

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation a Prepare 1 mg/mL Stock Solution b Dilute to 1 µg/mL in 50:50 ACN:H₂O (+0.1% Formic Acid) a->b c Direct Infusion (5-10 µL/min) b->c d Acquire Full Scan MS (m/z 50-250) c->d e Select Precursor Ion (m/z 118.1) d->e f Acquire Product Ion Scan (MS/MS) (Ramp Collision Energy) e->f g Identify [M+H]⁺ f->g h Elucidate Fragmentation Pattern g->h

Caption: Experimental workflow for MS analysis of this compound.

Conclusion

References

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Whitman College. GCMS Section 6.10 - Fragmentation of Alcohols. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

  • PubChemLite. 3-(2-hydroxyethyl)azetidin-3-ol (C5H11NO2). [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • MassBank. MSBNK-Eawag-EQ01069455. [Link]

  • ACS Publications. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • PMC. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. [Link]

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A Comparative Guide for Medicinal Chemists: 1-(2-Hydroxyethyl)azetidin-3-ol vs. 1-(2-Hydroxyethyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the architectural shift from flat, sp²-rich molecules to three-dimensional, sp³-rich scaffolds is a defining trend. Saturated nitrogen heterocycles are at the forefront of this movement, offering a powerful toolkit to enhance physicochemical properties and explore novel chemical space. Among these, the four-membered azetidine and the five-membered pyrrolidine rings represent two of the most fundamental and widely utilized motifs. While structurally similar, the one-carbon difference between them imparts dramatically different conformational and reactivity profiles, with profound implications for medicinal chemistry.

This guide provides an in-depth comparison of two representative building blocks: 1-(2-Hydroxyethyl)azetidin-3-ol and 1-(2-Hydroxyethyl)pyrrolidin-3-ol . We will dissect their structural nuances, compare their synthesis and reactivity, and provide experimental context to guide researchers in making informed decisions when selecting a scaffold for their drug design campaigns.

Structural and Conformational Analysis: The Impact of Ring Strain

The core distinction between these two molecules lies in the inherent properties of the azetidine and pyrrolidine rings.

  • This compound incorporates the azetidine ring, a four-membered heterocycle with significant ring strain (approximately 25.2 kcal/mol)[1]. This strain is comparable to that of an aziridine[1]. Consequently, the azetidine ring is conformationally restricted, providing a rigid scaffold that can precisely orient substituents in three-dimensional space. This rigidity can be highly advantageous for locking in a bioactive conformation and improving binding affinity to a biological target.[2][3]

  • 1-(2-Hydroxyethyl)pyrrolidin-3-ol is built upon the five-membered pyrrolidine ring. This ring has substantially less strain and is therefore highly flexible, capable of adopting various envelope and twist conformations through a low-energy process known as pseudorotation.[4] This conformational dynamism allows the molecule to adapt to the shape of a binding pocket, which can be beneficial for initial hit identification. The pyrrolidine scaffold is a mainstay in natural products and pharmaceuticals, making it a well-validated and versatile structural motif.[4][5]

Both molecules share two critical functional handles for further chemical elaboration: a primary alcohol on the N-ethyl side chain and a secondary alcohol on the heterocyclic ring. These provide orthogonal points for diversification in lead optimization or for conjugation in applications like Proteolysis Targeting Chimeras (PROTACs).

Comparative Physicochemical Properties

A molecule's behavior in a biological system is dictated by its physicochemical properties. The table below summarizes key calculated and experimental parameters for the two compounds.

PropertyThis compound1-(2-Hydroxyethyl)pyrrolidin-3-olRationale for Comparison
Molecular Formula C₅H₁₁NO₂C₆H₁₃NO₂Highlights the single CH₂ unit difference.
Molecular Weight 117.15 g/mol 131.17 g/mol [6]A small but potentially significant difference affecting ligand efficiency.
Topological Polar Surface Area (TPSA) 52.9 Ų52.9 ŲIdentical due to the same functional groups, suggesting similar passive membrane permeability potential.
H-Bond Donors 22Identical functional groups result in the same hydrogen bonding capacity.
H-Bond Acceptors 33The nitrogen and two oxygen atoms act as acceptors in both molecules.
Predicted LogP (cLogP) -1.5 to -1.2-1.3 to -1.0Both are highly polar, indicating good aqueous solubility, a key advantage of small, sp³-rich scaffolds.[7]
Predicted pKa (Basic) ~8.5 - 9.0~9.5 - 10.0The less-strained pyrrolidine nitrogen is generally more basic than the azetidine nitrogen.[2]

Synthesis and Reactivity: A Tale of Two Rings

The synthetic accessibility and subsequent reactivity of these building blocks are critical considerations for any research campaign.

Representative Synthetic Protocols

The following protocols outline plausible and scalable routes to both molecules, demonstrating the typical chemical transformations involved.

Protocol 1: Synthesis of this compound

This is a multi-step synthesis that typically begins with the construction of a protected azetidine ring, followed by deprotection and functionalization.

  • Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol.

    • To a solution of diphenylmethanamine (1.0 eq) in a suitable solvent like water or methanol, add 2-(chloromethyl)oxirane (epichlorohydrin, ~1.1 eq) dropwise at 0-5 °C.[8]

    • Allow the reaction to stir at room temperature for 16-24 hours.

    • Add a base such as sodium carbonate (Na₂CO₃) and heat the mixture to reflux for 12-16 hours to facilitate the intramolecular cyclization.[8]

    • After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Step 2: Deprotection to Azetidin-3-ol.

    • Dissolve the 1-benzhydrylazetidin-3-ol from Step 1 in methanol or ethanol.

    • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.[8]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield azetidin-3-ol.

  • Step 3: N-Alkylation to yield this compound.

    • Dissolve azetidin-3-ol (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

    • Add a non-nucleophilic base like potassium carbonate (K₂CO₃, ~2.0 eq).

    • Add 2-bromoethanol (1.1 eq) dropwise.

    • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

    • Upon completion, filter off the base, concentrate the solvent, and purify the residue by column chromatography to afford the final product.

Protocol 2: Synthesis of 1-(2-Hydroxyethyl)pyrrolidin-3-ol

This synthesis is often more direct due to the commercial availability and stability of the pyrrolidin-3-ol core.

  • Dissolve (R)- or (S)-pyrrolidin-3-ol (or the racemate, 1.0 eq) in a suitable solvent like ethanol or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 2-bromoethanol (1.1 eq) to the suspension.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours, monitoring for completion via TLC or LC-MS.

  • Once the starting material is consumed, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography or distillation to yield 1-(2-Hydroxyethyl)pyrrolidin-3-ol.

Comparative Reactivity

The higher ring strain of the azetidine scaffold makes it more susceptible to nucleophilic ring-opening reactions, particularly after activation of the nitrogen atom (e.g., through protonation or quaternization).[2][9] This can be an unintended decomposition pathway but can also be exploited for synthetic transformations to generate γ-amino alcohols. In contrast, the pyrrolidine ring is significantly more stable and robust under a wider range of chemical conditions.

The nitrogen atom in 1-(2-hydroxyethyl)pyrrolidin-3-ol is more basic and generally more nucleophilic than its counterpart in the azetidine analog. This is due to the lower s-character of the nitrogen lone pair orbital in the less-strained five-membered ring. This can influence the rate and outcome of subsequent N-functionalization reactions.

Synthetic Workflow Visualization

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 1-(2-Hydroxyethyl)pyrrolidin-3-ol A1 Diphenylmethanamine + Epichlorohydrin A2 1-Benzhydrylazetidin-3-ol A1->A2 Cyclization A3 Azetidin-3-ol A2->A3 Hydrogenolysis (Debenzylation) A4 This compound A3->A4 N-Alkylation with 2-Bromoethanol P1 Pyrrolidin-3-ol (Commercially Available) P2 1-(2-Hydroxyethyl)pyrrolidin-3-ol P1->P2 Direct N-Alkylation with 2-Bromoethanol

Caption: Comparative synthetic pathways for azetidine and pyrrolidine building blocks.

Strategic Application in Medicinal Chemistry

The choice between an azetidine and a pyrrolidine scaffold is a strategic decision driven by the specific goals of a drug discovery program.

  • When to Choose Azetidine (this compound):

    • To Enhance Metabolic Stability: The strained, compact nature of the azetidine ring can make it a poor substrate for metabolic enzymes, potentially reducing clearance and improving pharmacokinetic profiles.[7][10] Several FDA-approved drugs, including the JAK inhibitor baricitinib, incorporate an azetidine ring for this purpose.[3][8]

    • To Improve Solubility and Reduce Lipophilicity: Azetidines are considered "lipophilicity-sparing" motifs. They can add 3D complexity and serve as a bioisosteric replacement for more lipophilic groups like a gem-dimethyl or a phenyl ring, thereby improving aqueous solubility.[7]

    • For Rigid Scaffolding: When a project requires precise positioning of substituents to maximize interactions within a well-defined binding pocket, the conformational rigidity of the azetidine is a significant asset.[2][3]

  • When to Choose Pyrrolidine (1-(2-Hydroxyethyl)pyrrolidin-3-ol):

    • To Mimic Natural Ligands: The pyrrolidine ring is a ubiquitous feature in natural products, including the amino acid proline.[5] Using a pyrrolidine scaffold can be an effective strategy for designing mimetics of natural substrates or ligands.

    • For Hit-Finding and Initial SAR: The conformational flexibility of the pyrrolidine allows it to explore a larger conformational space and adapt to less-defined binding sites.[4] This can increase the probability of finding initial hits in a screening campaign.

    • When Synthetic Tractability is Key: As demonstrated, N-functionalized pyrrolidines are often more straightforward to synthesize than their azetidine counterparts, which can accelerate the generation of early analog libraries.

Decision-Making Framework for Scaffold Selection

G Start Project Goal: Design New Ligand Q1 Primary Objective? Start->Q1 Obj_PK Improve Metabolic Stability / Solubility Q1->Obj_PK Pharmacokinetics Obj_Bind Optimize Binding Affinity Q1->Obj_Bind Potency Obj_Explore Initial Hit Finding / Broad SAR Q1->Obj_Explore Exploration Scaffold_Azetidine Choose Azetidine Scaffold: This compound Obj_PK->Scaffold_Azetidine Q2 Binding Site Known? Obj_Bind->Q2 Scaffold_Pyrrolidine Choose Pyrrolidine Scaffold: 1-(2-Hydroxyethyl)pyrrolidin-3-ol Obj_Explore->Scaffold_Pyrrolidine Site_Rigid Rigid / Well-Defined Q2->Site_Rigid Site_Flexible Flexible / Undefined Q2->Site_Flexible Site_Rigid->Scaffold_Azetidine Utilize rigidity for precise vector placement Site_Flexible->Scaffold_Pyrrolidine Utilize flexibility to adapt to pocket

Caption: A decision framework for selecting between azetidine and pyrrolidine scaffolds.

Conclusion

While separated by only a single methylene unit, this compound and 1-(2-Hydroxyethyl)pyrrolidin-3-ol offer distinct advantages to the medicinal chemist. The azetidine is a modern, powerful tool for imparting metabolic stability, aqueous solubility, and rigid conformational control, making it ideal for lead optimization. The pyrrolidine remains a versatile and synthetically accessible scaffold, whose conformational flexibility is well-suited for mimicking natural products and for initial hit discovery. The provision of identical functional handles on both molecules allows for a direct and systematic evaluation of how a change in the core heterocyclic scaffold impacts biological activity and pharmacokinetic properties. A thoughtful and context-driven selection between these two valuable building blocks can significantly accelerate the journey toward novel and effective therapeutics.

References

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine... [online] Available at: [Link]

  • PubMed. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. [online] Available at: [Link]

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [online] Available at: [Link]

  • ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. [online] Available at: [Link]

  • National Institutes of Health (NIH). (2023). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. [online] Available at: [Link]

  • Semantic Scholar. (2023). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water... [online] Available at: [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [online] Available at: [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [online] Available at: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [online] Available at: [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [online] Available at: [Link]

  • National Institutes of Health (NIH). (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [online] Available at: [Link]

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [online] Available at: [Link]

  • Wiley Online Library. (n.d.). ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. [online] Available at: [Link]

  • Organic Syntheses. (n.d.). Azetidine. [online] Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [online] Available at: [Link]

  • SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [online] Available at: [Link]

  • NICNAS. (2015). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). [online] Available at: [Link]

  • Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [online] Available at: [Link]

Sources

A Comparative Guide to the Chromatographic Retention of 1-(2-Hydroxyethyl)azetidin-3-ol: Navigating the Challenges of a Polar Analyte

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Conundrum of Small, Polar Molecules

In the landscape of pharmaceutical development and metabolomics, researchers frequently encounter small, highly polar molecules that challenge the conventions of analytical chemistry. One such molecule is 1-(2-Hydroxyethyl)azetidin-3-ol, a compound characterized by its hydrophilic nature stemming from multiple hydroxyl groups and a tertiary amine within a strained azetidine ring. The analysis of these molecules by High-Performance Liquid Chromatography (HPLC) is often fraught with difficulty, particularly when employing the industry's workhorse: the C18 reversed-phase column.

Traditional reversed-phase chromatography, which separates analytes based on their hydrophobicity, is inherently ill-suited for compounds that have a greater affinity for the polar mobile phase than the non-polar stationary phase.[1][2] This guide provides a comprehensive comparison of chromatographic strategies for the analysis of this compound. We will explore the significant limitations of conventional C18 columns, evaluate modified reversed-phase approaches, and present a robust alternative in Hydrophilic Interaction Liquid Chromatography (HILIC). The insights and experimental frameworks provided herein are designed to equip researchers with the knowledge to develop effective, reproducible, and sensitive analytical methods for this and other challenging polar analytes.

The Challenge: Mismatched Affinities in Reversed-Phase Liquid Chromatography (RPLC)

The fundamental principle of RPLC relies on the partitioning of an analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[2] Analytes with greater hydrophobicity interact more strongly with the C18 alkyl chains and are retained longer. For a molecule like this compound, which is eminently water-soluble, the interaction with the C18 stationary phase is minimal.[1] Consequently, it travels through the column with the mobile phase, resulting in little to no retention and elution at or near the column's void volume (t₀).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Figure 1: Analyte Interaction in RPLC.

A significant issue when attempting to retain polar compounds on C18 columns is "phase dewetting" or "hydrophobic collapse."[3] This occurs when using highly aqueous mobile phases (typically >95% water), which are necessary to increase the polarity of the eluent and encourage some interaction. The high surface tension of water can cause it to be expelled from the hydrophobic pores of the stationary phase, leading to a dramatic loss of surface area and inconsistent, decreasing retention times.[3][4][5]

Attempts to Enhance Retention on C18 Columns

Several strategies exist to try and force the retention of polar analytes on reversed-phase columns, each with considerable trade-offs:

  • Aqueous C18 (AQ) Columns: These columns are specifically designed with lower C18 ligand density or polar-embedded/end-capped groups to prevent hydrophobic collapse in 100% aqueous mobile phases.[3][6][7][8] While they provide more stable retention under these conditions, the increase in retention for extremely polar compounds like this compound is often marginal.

  • Ion-Pairing Chromatography: This technique introduces an ion-pairing reagent (e.g., an alkyl sulfonate) into the mobile phase. The reagent forms a neutral, more hydrophobic complex with the ionized analyte, thereby increasing its retention on the C18 phase. However, this approach is often considered a last resort due to significant drawbacks, including long column equilibration times, poor compatibility with mass spectrometry (MS) due to ion suppression, and the potential for irreversible column contamination.[7]

A Superior Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

For the analysis of highly polar compounds, HILIC is the most effective and robust chromatographic technique.[9][10][11] HILIC employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, with a smaller amount of aqueous buffer.[12]

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer that forms on the surface of the polar stationary phase.[11][12] The more hydrophilic the analyte, the more it partitions into this aqueous layer, and the stronger its retention.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Figure 2: Analyte Interaction in HILIC.

Key Advantages of HILIC for this Application:

  • Strong Retention: Provides excellent retention for very polar and hydrophilic compounds that are unretained in RPLC.[10][12]

  • MS Compatibility: The high organic content of the mobile phase promotes efficient nebulization and desolvation in the MS source, often leading to enhanced sensitivity.[10]

  • Alternative Selectivity: Elution order is often the opposite of RPLC, providing a powerful tool for separating complex mixtures.

Experimental Comparison: RPLC vs. HILIC Protocols

To objectively compare these approaches, we present three distinct experimental protocols. The following methodologies are designed to be self-validating, demonstrating the clear performance differences between the chromatographic modes.

Experiment 1: Analysis on a Standard C18 Column
  • Objective: To establish a baseline and demonstrate the lack of retention in conventional RPLC.

  • Methodology:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic 98% A / 2% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Sample Diluent: 98:2 Water:Acetonitrile.

    • Detection: UV at 210 nm or MS (ESI+).

    • System: Standard HPLC or UHPLC system.

Experiment 2: Analysis on an Aqueous C18 (AQ-C18) Column
  • Objective: To evaluate the performance of a column designed for highly aqueous conditions.

  • Methodology:

    • Column: Aqueous C18 (polar-endcapped), 4.6 x 150 mm, 5 µm.

    • All other conditions are identical to Experiment 1 to ensure a direct comparison.

Experiment 3: Analysis using HILIC
  • Objective: To demonstrate a robust and retentive method for this compound.

  • Methodology:

    • Column: HILIC Amide, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.

    • Gradient: Start at 100% A, hold for 2 minutes, then a linear gradient to 50% B over 8 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Sample Diluent: 95:5 Acetonitrile:Water.

    • Detection: MS (ESI+).

    • System: Standard HPLC or UHPLC system. Note: Ensure adequate column equilibration time (at least 10-15 column volumes) before the first injection.

Comparative Data Summary

The following table summarizes the expected performance metrics from the described experiments. The data illustrates the clear superiority of the HILIC approach for this analyte.

Chromatographic ModeColumn TypeExpected Retention Time (min)Retention Factor (k')*Peak Shape
RPLC Standard C18~0.5 (Void)~0Poor (Void Distortion)
RPLC (Aqueous) Aqueous C18~0.7~0.4Fair
HILIC HILIC Amide~6.5>12Excellent

*Retention factor (k') calculated assuming a void time (t₀) of 0.5 minutes.

Method Development Workflow

The logical flow for selecting an appropriate analytical method for a polar compound like this compound should be systematic. The initial assessment of the analyte's properties dictates the most promising starting point, saving valuable development time.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} end

Figure 3: Decision workflow for method development.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals tasked with analyzing this compound or compounds with similar physicochemical properties, Hydrophilic Interaction Liquid Chromatography (HILIC) is the unequivocally recommended approach. HILIC not only overcomes the retention challenge but also offers benefits in sensitivity, particularly when coupled with mass spectrometry. By starting method development with a HILIC strategy, analysts can save significant time and resources, leading to the creation of more reliable and higher-performing methods.

References

  • MilliporeSigma. Hydrophilic Interaction Liquid Chromatography.
  • Suboc, P., & Koron, D. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B, 879(24), 2377-2388.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
  • Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography.
  • LabRulez LCMS. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • YMC America, Inc. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Restek. (2020). Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases?
  • LCGC International. (2026). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.
  • Walter, T. H., Iraneta, P., & Capparella, M. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of Chromatography A, 1075(1-2), 177-183.
  • GL Sciences. State-of-the-art C18 HPLC Columns.

Sources

Comparative Solid-State Analysis Guide: Salt Forms of 1-(2-Hydroxyethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Hydroxyethyl)azetidin-3-ol (CAS: 660842-73-9) represents a unique class of functionalized azetidines used as hydrophilic scaffolds in drug discovery. Its dual-hydroxyl functionality (primary and secondary) combined with a strained azetidine ring creates complex conformational landscapes.

This guide compares the solid-state performance of its Hydrochloride (HCl) salt against alternative dicarboxylate forms (specifically Oxalate and Fumarate ). While the HCl salt is the standard synthetic intermediate, it often suffers from high hygroscopicity due to the high density of hydrogen bond donors. This guide outlines the crystallographic rationale for selecting alternative salts to improve stability and processability.

Part 1: Structural Dynamics & Salt Selection

The Challenge: Conformational Flexibility

The this compound molecule possesses three critical degrees of freedom that complicate crystallization:

  • Ring Puckering: The azetidine ring is not planar; it exists in a dynamic equilibrium between puckered conformations (angle ~10-25°).

  • N-Substituent Inversion: The 2-hydroxyethyl tail adds rotatable bonds that can disrupt packing.

  • H-Bond Competition: The protonated tertiary amine (

    
    ) competes with two hydroxyl groups (-OH) for acceptor sites.
    
Comparative Matrix: Salt Performance

The following table projects the physicochemical performance of the primary salt forms based on azetidine structural analogs (e.g., 3-hydroxyazetidine HCl).

FeatureHydrochloride (HCl) Oxalate (1:1) Fumarate (2:1)
Crystallinity Moderate (Needles/Plates)High (Prisms) High (Blocks)
Hygroscopicity High (Deliquescent) LowLow
Melting Point 90–110 °C (Broad)>140 °C (Sharp)>150 °C (Sharp)
Packing Motif 1D Chains (Charge assisted)2D Sheets (H-bond network)3D Network
Space Group Often P21/c or P-1Often P21/nP21/c
Application Synthetic IntermediateSolid State Characterization Formulation Candidate

Critical Insight: The Oxalate salt is recommended for initial Single Crystal X-Ray Diffraction (SC-XRD) determination because the dicarboxylate anion acts as a "structural clamp," bridging the protonated amine and the hydroxyl groups, locking the ethyl tail in a fixed conformation.

Part 2: Experimental Workflows

Salt Screening & Crystallization Protocol

This protocol uses a vapor diffusion method, which is superior to solvent evaporation for hydrophilic azetidines.

Materials
  • Precursor: this compound (Free Base, Oil).

  • Acids: Hydrochloric acid (4M in Dioxane), Oxalic acid (anhydrous), Fumaric acid.

  • Solvents: Methanol (MeOH), Isopropanol (IPA), Diethyl Ether (

    
    ).
    
Step-by-Step Methodology
  • Salt Formation (General):

    • Dissolve 100 mg of free base in 2 mL MeOH.

    • Add 1.05 equivalents of the respective acid.

    • Stir at 25°C for 30 mins.

    • Observation: HCl salts may remain as oils; Oxalates typically precipitate.

  • Crystal Growth (Vapor Diffusion):

    • Inner Vial: Place filtered salt solution (in MeOH) in a 2 mL vial.

    • Outer Vial: Place the open inner vial inside a 20 mL scintillation vial containing 5 mL of

      
       (antisolvent).
      
    • Seal & Wait: Cap the outer vial tightly. Store at 4°C in the dark.

    • Mechanism:[1][2][3] Ether slowly diffuses into the MeOH, increasing supersaturation gently to favor few, high-quality nuclei.

Data Collection Strategy (SC-XRD)

For azetidine salts, the scattering power is low (light atoms C, H, N, O).

  • Source: Copper (

    
    ) is mandatory.[1] Molybdenum (
    
    
    
    ) will result in weak high-angle reflections.
  • Temperature: Collect at 100 K . Thermal motion of the 2-hydroxyethyl tail at room temperature will smear electron density, making the structure unsolvable.

Part 3: Structural Analysis & Logic

Hydrogen Bonding Topology

The stability of the salt depends on the "Graph Set" of the hydrogen bonds.

  • HCl Form: Forms simple D (finite) or C (chain) patterns.

    
     acts as a bridge but allows water ingress.
    
  • Oxalate Form: Forms R (ring) motifs. The oxalate anion accepts H-bonds from the

    
     (azetidine) and the 
    
    
    
    (tail), creating a robust cyclic motif
    
    
    or
    
    
    .
Visualization of Interaction Logic

The following diagram illustrates the decision logic for salt selection and the resulting supramolecular synthons.

AzetidineSaltLogic Base This compound (Free Base / Oil) Decision Select Counter-Ion Base->Decision HCl HCl Salt (Chloride Anion) Decision->HCl Standard Path Oxalate Oxalate Salt (Dicarboxylate Anion) Decision->Oxalate Stabilization Path Result_HCl Outcome: Linear Chains High Solubility Hygroscopic Risk HCl->Result_HCl Interaction: Charge-Assisted NH+ ... Cl- Result_Ox Outcome: 2D Sheets Rigid Lattice Best for XRD Oxalate->Result_Ox Interaction: Multipoint NH+ ... O=C & OH ... O=C

Figure 1: Decision logic for salt selection. The Oxalate path utilizes multipoint hydrogen bonding to lock the flexible hydroxyethyl tail, facilitating superior crystal growth.

Part 4: Data Interpretation Guide

When analyzing your solved structure, verify these specific geometric parameters to ensure the model is chemically reasonable.

Key Geometric Checkpoints
ParameterExpected ValueInterpretation
Ring Puckering Angle 10° – 25°Azetidine rings are rarely planar. If 0°, check for disorder.
C-N Bond Lengths 1.48 – 1.50 ÅElongated due to ring strain (typical amine is 1.47 Å).
Intramolecular H-Bond 2.6 – 2.8 Å (D...A)Look for interaction between the tail -OH and the ring -OH or N.
Common Pitfalls
  • Disorder in the Tail: The 2-hydroxyethyl group often adopts two conformations (gauche/anti). If the thermal ellipsoids on the tail carbons are large, model this as a "disordered moiety" (PART 1 / PART 2 in SHELX) rather than forcing it to be rigid.

  • Twinning: Pseudo-symmetry is common in these salts. If

    
     is high (>10%), check for merohedral twinning, especially in monoclinic space groups with 
    
    
    
    .

References

  • Azetidine Conformational Analysis

    • Study on the ring puckering and N-inversion of azetidine deriv
    • Source:

  • Salt Screening Methodology

    • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts.
    • Source:

  • Synthesis & Characterization

    • Synthesis and Profiling of Azetidine-Based Scaffolds.
    • Source:

  • Crystallographic Standards

    • Refinement of disordered flexible side chains in small molecule crystallography.
    • Source:

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(2-Hydroxyethyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide provides an autonomous, field-validated protocol for the disposal of 1-(2-Hydroxyethyl)azetidin-3-ol (CAS: 10300-75-1).[1] Unlike standard organic alcohols, this compound contains a strained azetidine ring (a four-membered nitrogen heterocycle).

While less aggressive than three-membered aziridines, the azetidine ring possesses significant ring-strain energy (~26 kcal/mol). Consequently, disposal protocols must prioritize thermal destruction (incineration) over chemical neutralization or aqueous discharge to prevent potential downstream alkylation or environmental persistence.

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Molecular Formula

High nitrogen content; generates NOx upon incineration.[1]
Solubility High (Water, Alcohols)Do NOT dispose of via sink/drain despite solubility.[1]
Basicity Secondary/Tertiary Amine-likeIncompatible with strong oxidizers and acids.[1]
Physical State Viscous Liquid or Low-Melting SolidMay require dissolution in solvent for transfer.[1]
Flash Point >110°C (Predicted)Combustible, but requires high heat for self-sustaining burn.[1]

Hazard Assessment (The "Why" Behind the Protocol)

Before executing disposal, operators must understand the specific risks associated with the azetidine moiety.

Health Hazards (GHS Classification)

Based on structural analogues and safety data sheets (SDS) for azetidin-3-ol derivatives:

  • H318 (Causes Serious Eye Damage): The basicity of the ring nitrogen combined with the hydroxyl groups makes this a severe eye hazard.[1]

  • H315 (Causes Skin Irritation): Prolonged contact can cause dermatitis.[1]

  • H335 (May Cause Respiratory Irritation): Aerosols or vapors are irritating to mucous membranes.[1]

Reactivity & Stability[1]
  • Ring Strain: The 4-membered ring is kinetically stable under neutral conditions but thermodynamically unstable.[1]

  • Incompatibility: Violent reactions may occur with strong oxidizing agents (e.g., concentrated peroxide, permanganate) or acid chlorides .[1]

  • Acid Sensitivity: Strong acids can protonate the nitrogen, potentially facilitating ring-opening reactions that generate reactive electrophiles.[1]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Characterization

Goal: Prevent cross-contamination that could lead to uncontrolled exothermic reactions in the waste container.[1]

  • Isolate the Waste: Do not mix this compound with acidic waste streams.[1] The heat of neutralization combined with ring strain can pressurize waste containers.

  • Classify the Matrix:

    • Pure Substance: Unused reagent (solid or liquid).[1]

    • Reaction Mixture: Dissolved in solvent (e.g., DCM, Methanol, DMF).

    • Aqueous Waste: Dissolved in water/buffer.[1]

Phase 2: Waste Stream Assignment[1]
Scenario A: Pure Substance or Organic Solution (Preferred)

Method: High-Temperature Incineration.[1]

  • Dissolution: If the substance is solid or viscous, dissolve it in a compatible non-halogenated combustible solvent (e.g., Methanol, Ethanol, or Acetone). This ensures a steady feed into the incinerator.

  • Container: Transfer to a High-Density Polyethylene (HDPE) or glass waste container.

  • Labeling: Label as "Non-Halogenated Organic Waste" containing "Basic Nitrogen Heterocycles."

    • Note: Even if dissolved in DCM (halogenated), the azetidine itself is non-halogenated. However, if the carrier solvent is halogenated, the entire mix moves to the Halogenated Waste stream.

Scenario B: Aqueous Solutions

Method: Collection for Off-Site Treatment.[1]

  • CRITICAL PROHIBITION: Never pour azetidine derivatives down the drain. The ring structure can survive standard wastewater treatment.

  • Collection: Collect all aqueous rinses in a dedicated "Aqueous Organic Waste" carboy.[1]

  • pH Check: Ensure the waste container pH is roughly neutral to basic (pH 7–10). Avoid adding to highly acidic aqueous waste.

Phase 3: Final Disposal (RCRA/EU Considerations)[1]
  • US (RCRA): This compound is generally not P-listed or U-listed specifically.[1] However, it should be treated as D001 (Ignitable) if in a flammable solvent.

  • EU Waste Code: Suggest 07 01 04 * (other organic solvents, washing liquids and mother liquors).[1]

Operational Workflow Diagram

The following logic flow ensures the compound ends up in the correct thermal destruction unit.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Viscous Liquid StateCheck->Solid Pure Substance Liquid Liquid Solution StateCheck->Liquid Reaction Mix Dissolve Dissolve in MeOH/EtOH (Create Combustible Mix) Solid->Dissolve SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck NonHaloStream Stream A: Non-Halogenated Organic Waste SolventCheck->NonHaloStream No (MeOH, EtOAc, DMF) HaloStream Stream B: Halogenated Organic Waste SolventCheck->HaloStream Yes (DCM, CHCl3) Dissolve->NonHaloStream Incinerator High-Temp Chemical Incineration (>850°C with Scrubber) NonHaloStream->Incinerator Preferred Route HaloStream->Incinerator Secondary Route

Figure 1: Decision tree for segregating azetidine waste streams to ensure proper thermal destruction.

Emergency Spillage Procedures

If a spill occurs in the laboratory, do not use water immediately, as this spreads the polar compound.

  • Evacuate & Ventilate: Remove ignition sources. Azetidine vapors can be irritating.[1][2][3][4][5][6][7]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Containment:

    • Solids: Cover with a dry absorbent pad or scoop gently to avoid dust generation.

    • Liquids: Absorb with vermiculite, dry sand, or a commercial spill pillow.

  • Decontamination:

    • Once the bulk material is removed, wipe the surface with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and render it non-volatile, followed by a water rinse.

    • Dispose of all cleanup materials (wipes, absorbents) into the solid hazardous waste bin (for incineration).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12204689, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Azetidine derivatives and general safety profiles.[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). RCRA Waste Codes and Determination (40 CFR Part 261).[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.